ADPRT-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYIZUTYDFCUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352246 | |
| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109164-47-8 | |
| Record name | 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109164-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: PARP1, The Guardian of the Genome
An In-Depth Technical Guide to the Mechanism of Action of PARP1 Inhibitors in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific information for a compound designated "ADPRT-IN-1". Therefore, this technical guide will elucidate the core mechanism of action of potent, selective Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors as a representative example. The principles and methodologies described are broadly applicable to the study of this class of compounds.
Poly(ADP-ribose) Polymerase 1 (PARP1), also known as ADP-ribosyltransferase Diphtheria Toxin-like 1 (ARTD1), is a critical enzyme in the cellular response to DNA damage.[1] It functions as a primary sensor for DNA strand breaks, particularly single-strand breaks (SSBs), which are among the most common forms of DNA damage.[2] Upon detecting a break, PARP1 binds to the damaged site, triggering its catalytic activity. Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[1][3] This process, known as PARylation, creates a negatively charged scaffold that recruits a cohort of DNA repair factors to the damage site, initiating repair pathways such as Base Excision Repair (BER).[1][4]
The inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly in oncology.[2][5] PARP inhibitors (PARPi) were the first clinically approved drugs designed to exploit the genetic concept of "synthetic lethality".[6] This guide provides a detailed overview of the core mechanisms of action of PARP1 inhibitors, their specific roles in key DNA repair pathways, quantitative measures of their potency, and detailed protocols for their characterization.
Core Mechanism of Action: A Dual Threat
PARP1 inhibitors disrupt DNA repair through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping .[1]
Catalytic Inhibition
PARP1 inhibitors are small molecules that function as structural mimics of the nicotinamide (B372718) moiety of NAD+. They bind to the catalytic domain of PARP1, competitively inhibiting the binding of NAD+ and thereby blocking the synthesis of PAR chains.[1] This abrogation of PARylation prevents the recruitment of downstream DNA repair proteins, such as XRCC1, to the site of an SSB.[1][7] Consequently, the repair process is stalled, leading to the persistence of unrepaired SSBs.[2]
PARP Trapping
Beyond simply inhibiting its catalytic function, a more potent cytotoxic mechanism of PARPi is the "trapping" of the PARP1 enzyme on the DNA.[8][9] Normally, after synthesizing PAR chains (auto-PARylation), the accumulation of negative charge causes PARP1 to lose its affinity for DNA, allowing it to dissociate and grant access to the repair machinery.[10] By preventing auto-PARylation, PARP inhibitors lock the PARP1-inhibitor complex onto the DNA at the site of the break.[8][10] This trapped complex is a significant physical obstacle to DNA metabolism, obstructing DNA repair, replication, and transcription.[8][9] The potency of different PARP inhibitors in trapping PARP often correlates more closely with their cancer-killing ability than their catalytic inhibition alone.[8][9]
Role in Specific DNA Repair Pathways
The therapeutic effect of PARP1 inhibitors is context-dependent, primarily leveraging defects in other DNA repair pathways.
Base Excision Repair (BER)
PARP1 is a cornerstone of the BER pathway.[4][7] BER corrects damage to single bases caused by oxidation, alkylation, or deamination. The process creates an SSB intermediate, which is recognized by PARP1.[7][11] Activated PARP1 then recruits the scaffold protein XRCC1, which in turn coordinates the downstream BER machinery, including DNA polymerase β (Polβ) and DNA ligase III, to process and seal the break.[3] By inhibiting PARP1, PARPi prevent the efficient recruitment of XRCC1 and other factors, leading to an accumulation of unrepaired BER intermediates, which are toxic to the cell.[7][11]
Homologous Recombination (HR) and Synthetic Lethality
The most profound therapeutic application of PARP inhibitors lies in their synthetic lethal interaction with defects in the Homologous Recombination (HR) pathway.[6][12] HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which are particularly dangerous lesions.[2] Genes such as BRCA1 and BRCA2 are essential for HR.[12]
While PARP1 is not directly required for HR, its inhibition creates the specific lesions that HR-deficient cells cannot survive.[13][14] The unrepaired SSBs that accumulate due to PARP inhibition can cause replication forks to stall and collapse during S-phase, generating one-ended DSBs.[2][12]
-
In HR-proficient (normal) cells: These DSBs are efficiently and accurately repaired by the HR machinery, and the cells survive.
-
In HR-deficient (e.g., BRCA1/2 mutant) cells: The cells are unable to repair these DSBs through high-fidelity HR.[15] They are forced to rely on error-prone pathways, leading to gross genomic instability and, ultimately, cell death.[5][12]
This selective killing of cancer cells with a pre-existing HR defect, while sparing normal cells, is the definition of synthetic lethality and forms the therapeutic window for PARP inhibitors.[6][16]
Quantitative Analysis of PARP1 Inhibition
The potency of PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays (measuring catalytic inhibition) and cell-based assays (measuring cytotoxicity). The ability to trap PARP can also be quantified and often differs significantly between inhibitors.[9][17]
| Inhibitor | PARP1 Catalytic IC₅₀ (nM) | PARP2 Catalytic IC₅₀ (nM) | Relative PARP Trapping Potency | Cell Line Example (Cytotoxicity) |
| Olaparib | ~1 - 5 | ~1 | +++ | Ovarian Cancer (HGSOC)[18] |
| Rucaparib | ~1 | ~0.3 | +++ | Ovarian Cancer (HGSOC)[19] |
| Niraparib | ~2 - 4 | ~2 | ++++ | DT40, DU145[20][21] |
| Talazoparib | ~0.5 - 1 | ~0.2 | +++++ | HeLa, DLD1[17] |
| Veliparib | ~2 - 5 | ~4 | + | DT40, DU145[20][22] |
| Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[17][18][19][20][21][22] Trapping potency is a relative comparison. |
Key Experimental Methodologies
Characterizing the mechanism of a novel PARP1 inhibitor requires a suite of biochemical and cell-based assays.
Protocol 1: PARP1 Chromatin Trapping Assay
This assay quantifies the amount of PARP1 that becomes trapped on chromatin after inhibitor treatment.[1][20]
Objective: To measure the dose-dependent ability of an inhibitor to trap PARP1 on cellular chromatin.
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa, DU145) and allow them to adhere. Treat cells with a serial dilution of the test inhibitor for 2-4 hours. Include a vehicle (DMSO) control.
-
DNA Damage: To maximize PARP1 binding, induce DNA damage by treating cells with a short pulse of an alkylating agent (e.g., 0.01% methyl methanesulfonate, MMS) for the final 15-30 minutes of inhibitor incubation.[1]
-
Cell Lysis and Fractionation:
-
Wash cells with cold PBS.
-
Lyse cells in a buffer containing a mild, non-ionic detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge the lysate at low speed (e.g., 1,500 x g) to pellet the chromatin and associated proteins. The supernatant contains the soluble fraction.
-
-
Western Blot Analysis:
-
Wash the chromatin pellet.
-
Resuspend both the soluble fraction and the chromatin pellet in SDS-PAGE loading buffer and boil.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).
-
-
Quantification: Use densitometry to quantify the intensity of the PARP1 band in the chromatin fraction relative to the Histone H3 loading control. Plot the increase in chromatin-bound PARP1 against the inhibitor concentration.
Protocol 2: Immunofluorescence for RAD51 Foci Formation
This assay is a functional measure of HR competence. A failure to form RAD51 foci after DNA damage indicates a deficient HR pathway.[23]
Objective: To assess the HR status of a cell line or to determine if a compound affects HR, by visualizing the recruitment of RAD51 to sites of DSBs.
Methodology:
-
Cell Seeding: Seed cells (e.g., U2OS, HeLa) onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.[23]
-
Inhibitor Treatment (Optional): If testing a compound's effect on HR, pre-incubate cells with the inhibitor for 2-4 hours.
-
Induction of DNA Damage: Induce DSBs by treating cells with ionizing radiation (e.g., 10 Gy) or a chemical agent (e.g., Mitomycin C).[23][24]
-
Recovery: Allow cells to recover for 4-8 hours post-damage to permit RAD51 foci formation.[23]
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash with PBS and block non-specific sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[23]
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer, typically overnight at 4°C.[23][25]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.[23]
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.[23]
-
Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the results by counting the number of cells with a defined threshold of foci (e.g., >5 foci per nucleus) across at least 100-200 cells per condition.[24]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of PARP1, PARP2 & PARP3 on the Base Excision Repair of Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(ADP-ribose) polymerase (PARP-1) has a controlling role in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 16. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays [jove.com]
The PARP1 Inhibitor Olaparib: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This technical guide provides an in-depth overview of the mechanism of action of the PARP1 inhibitor Olaparib (B1684210), focusing on its effects on the DNA damage response (DDR) pathway. This document details the core mechanisms of catalytic inhibition and PARP trapping, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Olaparib exerts its cytotoxic effects through a dual mechanism of action: inhibition of PARP1's catalytic activity and the trapping of PARP1 on DNA.[1]
-
Catalytic Inhibition: Olaparib competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2] This inhibition hampers the recruitment of downstream DNA repair factors to the site of SSBs, leading to their accumulation.[2]
-
PARP Trapping: Beyond enzymatic inhibition, Olaparib stabilizes the interaction between PARP1 and DNA at the site of a break.[1][3] This "trapping" of the PARP1-DNA complex is a more potent driver of cytotoxicity than catalytic inhibition alone.[3] The trapped complexes are significant obstacles to DNA replication, leading to the collapse of replication forks and the formation of more deleterious double-strand breaks (DSBs).[2]
This dual action leads to a phenomenon known as synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair, often due to BRCA1/2 mutations, the DSBs generated by Olaparib treatment cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[2][4] In contrast, healthy cells with functional HR can repair these DSBs and are less susceptible to Olaparib's effects.[5]
Quantitative Data on the Effects of Olaparib
The cellular effects of Olaparib have been extensively quantified across various cancer cell lines. The following tables summarize key data points related to its potency and impact on DNA damage markers.
Table 1: Olaparib IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Reference |
| MCF7 | Breast Cancer | Proficient | 10 | [6] |
| MDA-MB-231 | Breast Cancer | Proficient | 14 | [6] |
| HCC1937 | Breast Cancer | Deficient (BRCA1) | 150 | [6] |
| PEO1 | Ovarian Cancer | Deficient (BRCA2) | 25.0 | [7] |
| PEO4 | Ovarian Cancer | Proficient | More sensitive than PEO1 | [8] |
| PEO1-OR | Ovarian Cancer | Deficient (BRCA2, Olaparib-resistant) | 82.1 | [7] |
| ES-2 | Ovarian Cancer | Proficient | 25 | [9] |
| OVCAR8 | Ovarian Cancer | Deficient (BRCA1 methylated) | 2 | [9] |
| DLD-1 | Colorectal Cancer | Proficient | Not specified, but used at 1 µM | [10] |
| UWB1.289 | Ovarian Cancer | Deficient (BRCA1) | Not specified, but used at 10 µM |
Table 2: Olaparib-Induced DNA Damage Markers
| Cell Line | Treatment | Endpoint | Fold Change/Observation | Reference |
| DLD-1 | 4 Gy IR +/- 1 µM Olaparib | γH2AX foci at 24h | Significant increase with combination | [10] |
| Lymphoblastoid cells (BRCA1 heterozygous) | 2 Gy IR + 5 µM Olaparib | γH2AX foci at 24h | Significant retention of foci | [11][12] |
| UWB1.289 MUT | 10 µM Olaparib for 72h | RAD51 foci | Statistically significant increase | |
| HEC-6 | 10 µM Olaparib for 24h | γH2AX and RAD51 foci | Induction of both γH2AX and RAD51 foci | [13] |
| Colorectal Cancer Cells | Olaparib + Oxaliplatin (B1677828) | γH2AX foci | More γH2AX foci than either drug alone | [14] |
Table 3: PARP Trapping Efficiency of Olaparib
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Olaparib | More potent than Veliparib, less than Talazoparib | [3][15] |
| Veliparib | Weakest trapping agent | [3][15] |
| MK-4827 | Similar to Olaparib | [3] |
| Talazoparib | Most potent trapping agent | [15] |
Signaling Pathways Modulated by Olaparib
Olaparib's primary target is PARP1, but its downstream effects ripple through the entire DNA damage response network.
Inhibition of Single-Strand Break Repair
In normal cells, PARP1 detects SSBs and synthesizes PAR chains, which recruit the machinery for base excision repair (BER). Olaparib blocks this initial step.
Induction of Double-Strand Breaks and Activation of DDR Kinases
The accumulation of unrepaired SSBs leads to replication fork collapse and the formation of DSBs. These DSBs activate the master DDR kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
Investigating the Cellular Targets of ADPRT-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). Enzymes that catalyze this reaction, ADP-ribosyltransferases (ADPRTs), particularly Poly(ADP-ribose) Polymerase 1 (PARP1), have emerged as significant targets for cancer therapy. This guide provides a comprehensive overview of the cellular targets and mechanism of action of ADPRT-IN-1, a representative potent and selective ADP-ribosyltransferase inhibitor. By leveraging data from well-characterized PARP inhibitors such as Olaparib and Talazoparib, this document details the binding affinities, relevant signaling pathways, and the experimental protocols required to identify and validate its cellular targets.
Introduction: The Role of ADP-Ribosylation in Cellular Signaling
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis.[1] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA damage.[2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+.[1][4] These PAR chains function as a scaffold, recruiting other DNA repair proteins to the site of damage to orchestrate the repair process, primarily through the base excision repair (BER) pathway.[5]
Inhibition of PARP enzymatic activity has become a cornerstone of targeted cancer therapy.[6] In cancers with mutations in key DNA repair genes like BRCA1 or BRCA2, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand breaks (DSBs), the cells become heavily reliant on PARP-mediated repair for survival.[7][8][9] When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[5] The deficient HR pathway cannot repair these DSBs, leading to genomic instability and cell death through a concept known as synthetic lethality.[10][11] this compound is an exemplar of a new generation of inhibitors designed to exploit this vulnerability.
Cellular Targets and Binding Affinity of this compound
The primary cellular targets of this compound are the Poly(ADP-ribose) Polymerase enzymes, PARP1 and PARP2. However, as with many small molecule inhibitors, off-target effects can occur. Tankyrase 1 (TNKS1), another member of the PARP family, has been identified as a significant off-target for some inhibitors.[12] The binding affinity and inhibitory concentration are critical parameters for characterizing the potency and selectivity of this compound.
Data Presentation: Comparative Inhibitor Affinities
The following table summarizes the binding affinities and inhibitory concentrations of several well-characterized PARP inhibitors, which serve as a benchmark for the expected performance of this compound.
| Inhibitor | Primary Target(s) | Key Off-Target | Kd (nM) | IC50 (nM) | Dissociative Half-Life (t1/2) | Reference |
| Olaparib | PARP1, PARP2 | - | 1 (PARP1) | 1 (PARP1), 1.2 (PARP2) | Hours | [4][12] |
| Talazoparib | PARP1, PARP2 | TNKS1 | Comparable to Olaparib for PARP1 | - | Hours | [12] |
| Niraparib | PARP1, PARP2 | - | 7-10x weaker than Olaparib | - | Minutes | [4][12] |
| Veliparib | PARP1, PARP2 | PIM1, CDK9 | 7-10x weaker than Olaparib | 2-4 (PARP1), 2-4 (PARP2) | Minutes | [12][13] |
| Pamiparib | PARP1, PARP2 | - | - | 0.83 (PARP1), 0.11 (PARP2) | - | [13] |
Note: Kd and IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Modulated by this compound
This compound primarily impacts the DNA Damage Response (DDR) pathway. By inhibiting PARP1, it disrupts the repair of single-strand breaks, which has significant downstream consequences, especially in cells with compromised homologous recombination.
Diagram of PARP1-Mediated DNA Repair and Inhibitor Action
Caption: Mechanism of this compound in the DNA damage response pathway.
Experimental Protocols for Target Validation
Validating the cellular targets of this compound requires a multi-faceted approach, combining biochemical assays to measure enzymatic inhibition with cell-based assays to confirm target engagement and downstream effects.
Biochemical PARP Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PARP1 in vitro.
-
Objective: To determine the IC50 of this compound for PARP1.
-
Methodology:
-
Plate Preparation: Use a 384-well plate suitable for chemiluminescent detection.[13]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a solution of purified recombinant PARP1 enzyme in assay buffer.
-
Prepare a solution containing the PARP substrate, NAD+, and activated DNA.[13]
-
-
Assay Procedure:
-
Add diluted this compound or vehicle control to appropriate wells.
-
Add the purified PARP1 enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding the NAD+/DNA solution.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of PARylation using an ELISA-based method with an anti-PAR antibody or measure remaining NAD+ using a chemiluminescent kit.[13]
-
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to its target protein (e.g., PARP1) in intact cells by measuring changes in the protein's thermal stability.[14]
-
Objective: To validate target engagement of this compound in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Quantify the amount of soluble PARP1 in each sample using Western blotting or ELISA.[13]
-
Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[13]
-
Western Blot for Cellular PARP Activity (PARylation)
This assay assesses the ability of this compound to inhibit PARP activity within the cell by measuring the levels of poly(ADP-ribose) (PAR), the product of the enzymatic reaction.[4]
-
Objective: To measure the downstream functional effect of PARP inhibition in cells.
-
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce DNA damage by treating cells with an agent like H2O2 for 10 minutes.[4]
-
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against PAR. Use a loading control antibody like anti-Actin.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate. A reduction in the high molecular weight smear, which represents PARylation, indicates successful inhibition of PARP activity by this compound.[4]
-
Diagram of Experimental Workflow for Target Identification
Caption: Workflow for the identification and validation of this compound targets.
Conclusion
The development of ADP-ribosyltransferase inhibitors like this compound represents a significant advancement in targeted cancer therapy. A thorough understanding of their cellular targets, binding affinities, and impact on signaling pathways is paramount for their effective clinical application. This guide outlines the core principles and methodologies required for the comprehensive investigation of such inhibitors. By employing a combination of biochemical and cellular assays, researchers can robustly validate target engagement, elucidate mechanisms of action, and identify potential off-target effects, thereby accelerating the translation of promising compounds from the laboratory to the clinic.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Olaparib - NCI [cancer.gov]
- 10. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 11. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: The Impact of ADPRT-IN-1 on Genomic Stability in Cancer Cells
An Examination of a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "ADPRT-IN-1" and its direct impact on genomic stability in cancer cells is not available in the public domain as of the latest updates. This guide, therefore, will address the core concepts of targeting ADP-ribosylation pathways and their broader implications for genomic instability in cancer, providing a foundational framework for understanding the potential mechanisms of a hypothetical inhibitor like this compound.
Executive Summary
Genomic instability is a fundamental characteristic of most cancers, driving tumor initiation, progression, and the development of therapeutic resistance.[1] The DNA Damage Response (DDR) network is a critical cellular surveillance system that maintains genomic integrity. A key family of enzymes within this network is the Poly (ADP-ribose) polymerases (PARPs), which play a pivotal role in DNA repair. Inhibiting these pathways has emerged as a promising anti-cancer strategy. This document explores the theoretical impact of a novel ADP-ribosyltransferase inhibitor, this compound, on the genomic stability of cancer cells. We will delve into the potential mechanisms of action, relevant signaling pathways, and the experimental methodologies required to validate its efficacy and therapeutic potential.
The Role of ADP-Ribosylation in Genomic Stability
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred to target proteins. This process is central to various cellular functions, most notably DNA repair.
Key Enzymes:
-
Poly (ADP-ribose) Polymerases (PARPs): A family of enzymes that detect DNA single-strand breaks (SSBs). Upon detection, PARPs synthesize and attach chains of poly (ADP-ribose) (PAR) to themselves and other nuclear proteins, recruiting DNA repair machinery to the site of damage.
-
ADP-ribosyltransferases (ARTs): A broader class of enzymes that includes PARPs and other transferases involved in various signaling pathways.
Inhibition of these enzymes, particularly PARP1, forms the basis of the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[2] These unrepaired DSBs are catastrophic for the cell, leading to genomic instability and ultimately cell death.[2]
Hypothetical Mechanism of Action for this compound
Assuming this compound is a potent and selective inhibitor of a key ADP-ribosyltransferase involved in DNA repair, its primary impact on cancer cells would be the potentiation of genomic instability.
Proposed Signaling Pathway and Mechanism:
The following diagram illustrates the potential mechanism by which this compound could induce synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: Hypothetical mechanism of this compound inducing synthetic lethality.
Key Experiments to Elucidate the Impact of this compound
To validate the proposed mechanism and quantify the effects of this compound, a series of well-defined experiments would be necessary.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated from such studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | This compound IC50 (nM) |
| MDA-MB-436 | BRCA1 mutant | 5 |
| SUM149PT | BRCA1 mutant | 8 |
| CAPAN-1 | BRCA2 mutant | 12 |
| MCF-7 | BRCA wild-type | >10,000 |
| MDA-MB-231 | BRCA wild-type | >10,000 |
Table 2: Quantification of DNA Damage upon this compound Treatment
| Cell Line | Treatment (24h) | γH2AX Foci per Cell (mean ± SD) |
| MDA-MB-436 | Vehicle | 5 ± 2 |
| MDA-MB-436 | This compound (10 nM) | 58 ± 15 |
| MCF-7 | Vehicle | 4 ± 1 |
| MCF-7 | This compound (10 nM) | 6 ± 3 |
Detailed Experimental Protocols
4.2.1 Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-436, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Measure fluorescence and normalize to vehicle-treated controls.
-
Calculate IC50 values using non-linear regression analysis.
-
4.2.2 Immunofluorescence for DNA Damage Markers
-
Objective: To visualize and quantify DNA double-strand breaks (DSBs) through the detection of γH2AX foci.
-
Methodology:
-
Grow cells on coverslips and treat with this compound or vehicle for 24 hours.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with a DAPI-containing medium to stain nuclei.
-
Image cells using a confocal microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
-
Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound's efficacy.
Broader Signaling Context and Potential for Combination Therapies
The DDR is a complex network of signaling pathways.[3] The efficacy of an ADP-ribosyltransferase inhibitor could be influenced by the status of other key signaling molecules.
Interacting Pathways:
-
ATM/ATR Signaling: Ataxia telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are master kinases that respond to DSBs and replication stress, respectively. Crosstalk between PARP and ATM/ATR pathways is well-documented.
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a role in cell survival and proliferation.[4] Its interaction with DDR pathways can influence cellular fate following DNA damage.
-
Notch Signaling: Dysregulated Notch signaling is implicated in many cancers and can affect cell differentiation and survival.[5]
Logical Relationship of Pathway Interplay:
Caption: this compound's interaction with major signaling pathways.
This interplay suggests that combining this compound with inhibitors of other pathways, such as PI3K or Notch inhibitors, could lead to synergistic anti-cancer effects, particularly in tumors that are not reliant on HR deficiency for their survival.
Conclusion and Future Directions
While "this compound" remains a hypothetical agent, the principles underlying its potential mechanism of action are firmly rooted in established cancer biology. The targeted inhibition of ADP-ribosylation, particularly in the context of synthetic lethality, represents a powerful strategy for treating cancers with specific DNA repair deficiencies. Future research on novel ADP-ribosyltransferase inhibitors should focus on rigorous preclinical validation, including detailed mechanistic studies, identification of predictive biomarkers beyond BRCA mutations, and exploration of rational combination therapies to overcome potential resistance mechanisms. The successful development of such agents holds the promise of expanding the arsenal (B13267) of precision medicines available to combat cancer.
References
- 1. Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of DNA Damage Response in Cancer | MDPI [mdpi.com]
- 3. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Initial Characterization of Novel ADPRT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and strategies employed in the discovery and early-stage evaluation of novel ADP-ribosyltransferase (ADPRT), commonly known as Poly(ADP-ribose) Polymerase (PARP), inhibitors. It covers the foundational principles of PARP inhibition, key experimental protocols, and data interpretation, serving as a technical resource for professionals in oncology and drug development.
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and synthesizing poly(ADP-ribose) (PAR) chains. This process recruits other DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[2][3][4]
The therapeutic strategy behind PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality . In cancer cells with mutations in genes like BRCA1 or BRCA2, the Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[5][6] When PARP is inhibited in these HR-deficient cells, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs lead to replication fork collapse and the formation of DSBs.[6] Since the primary DSB repair pathway (HR) is already compromised, the accumulation of genomic damage becomes catastrophic, leading to selective cancer cell death.[6][7] This approach has led to the approval of several PARP inhibitors, including olaparib, rucaparib, and niraparib, for treating cancers with HR deficiencies.[5][8]
The Drug Discovery Workflow for Novel PARP Inhibitors
The discovery of new PARP inhibitors follows a structured, multi-stage process designed to identify and optimize potent and selective candidate molecules. This workflow begins with broad screening and progressively refines a smaller number of compounds.
Caption: Workflow for the discovery and characterization of novel PARP inhibitors.
Initial discovery often involves in silico techniques, such as pharmacophore-based docking, to virtually screen large compound libraries for potential inhibitory effects.[1][9][10] Promising virtual hits and compounds from high-throughput screens are then subjected to hit-to-lead optimization, where Structure-Activity Relationship (SAR) studies guide chemical modifications to improve potency.[1][11] This iterative process leads to the identification of a lead series for further optimization of pharmacological properties.
Signaling Pathway: Mechanism of PARP Inhibition and Synthetic Lethality
The central mechanism of PARP inhibitors involves two key actions: catalytic inhibition and "PARP trapping." Catalytic inhibitors compete with the natural substrate NAD+, preventing the synthesis of PAR chains and stalling SSB repair.[7][12] More importantly, many inhibitors lock the PARP enzyme onto the DNA at the site of the break. This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication, leading to DSBs.[6][7][13]
Caption: PARP's role in DNA repair and the synthetic lethality mechanism of PARP inhibitors.
Key Experimental Protocols for Inhibitor Characterization
The initial characterization of a novel PARP inhibitor requires a suite of assays to determine its potency, mechanism, and cellular effects.
These cell-free assays are the first step in quantifying the direct interaction between the inhibitor and the PARP enzyme.
A. ELISA-Based Activity Assay This assay measures the enzymatic activity of PARP by detecting the amount of PAR produced.
-
Principle : Histone proteins are coated onto a microplate. The PARP enzyme, the test inhibitor, and a biotin-labeled NAD+ substrate are added. PARP incorporates the biotin-NAD+ onto the histones. The amount of incorporated biotin (B1667282) is detected using Streptavidin-HRP and a chemiluminescent or colorimetric substrate.[14][15] A reduction in signal indicates PARP inhibition.
-
Protocol Outline :
-
Coat 96-well plate with histone proteins and block.
-
Add PARP1 or PARP2 enzyme along with serial dilutions of the test inhibitor.
-
Initiate the reaction by adding a biotinylated-NAD+ mixture. Incubate for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate IC50 values by plotting the signal versus inhibitor concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Unraveling PARP Trapping: A Technical Guide to a Novel Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of anti-cancer therapeutics, particularly for tumors harboring deficiencies in DNA repair pathways. While initially developed as enzymatic inhibitors, a more profound and potent mechanism of action has been elucidated: PARP trapping. This phenomenon, where the PARP enzyme is "trapped" on DNA at the site of damage, has been shown to be a greater driver of cytotoxicity than the mere inhibition of its catalytic activity. This technical guide provides an in-depth exploration of the core mechanism of PARP trapping, methodologies for its quantification, and a comparative analysis of the trapping potencies of various clinical PARP inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical anti-cancer strategy.
Introduction: Beyond Catalytic Inhibition to PARP Trapping
Poly(ADP-ribose) polymerase 1 (PARP1) and its close homolog PARP2 are central players in the DNA damage response (DDR).[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+.[4] This PARylation event serves as a scaffold to recruit other DNA repair factors to the lesion.[3][5] Following successful recruitment, PARP1 auto-PARylates, leading to its dissociation from the DNA and allowing the repair machinery to access the break.[6]
PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic site of PARP enzymes, thereby inhibiting PAR synthesis.[7] The initial therapeutic rationale was that in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair would lead to the accumulation of double-strand breaks (DSBs) during replication, a synthetically lethal event.[7]
However, emerging evidence has revealed a more potent mechanism of action for many PARPis: PARP trapping .[8][9] This process involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[8][9][10] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, proving to be more cytotoxic than the unrepaired SSBs resulting from catalytic inhibition alone.[8][11] Notably, the trapping potency of different PARP inhibitors can vary by orders of magnitude and does not always correlate with their catalytic inhibitory activity.[8][9][12] This distinction is a critical consideration in the development and clinical application of this class of drugs.
The Molecular Mechanism of PARP Trapping
The trapping of PARP1 on DNA by PARP inhibitors is a multifaceted process. While the inhibition of auto-PARylation, which is necessary for PARP1's release from DNA, is a contributing factor, it does not fully account for the significant differences in trapping abilities among various inhibitors.[6][13]
A key aspect of potent PARP trapping lies in the allosteric effects of inhibitor binding.[10] Certain PARP inhibitors induce conformational changes in the PARP1 protein that extend beyond the catalytic domain.[10] These allosteric changes are thought to strengthen the interaction between PARP1's DNA-binding domains and the damaged DNA, effectively locking the enzyme in place.[10] Structural studies have suggested that interactions between the inhibitor and specific residues within the NAD+ binding pocket can influence the conformation of the helical domain, which in turn impacts DNA binding affinity.[10][14]
The trapped PARP-DNA complex acts as a cytotoxic lesion, obstructing the progression of replication forks.[8][15] This leads to replication fork collapse and the formation of DSBs, which are particularly lethal to cancer cells with compromised HR repair pathways.[7][11]
Caption: Mechanism of PARP trapping by PARP inhibitors.
Quantitative Analysis of PARP Trapping Potency
The ability to quantify the PARP trapping potency of different inhibitors is crucial for their preclinical and clinical development. Various assays have been developed to measure the stabilization of the PARP-DNA complex. The table below summarizes the relative PARP trapping and catalytic inhibition potencies of several clinically relevant PARP inhibitors.
| PARP Inhibitor | Relative PARP Trapping Potency | Relative Catalytic Inhibition Potency (IC50) | Key References |
| Talazoparib | Strongest | Potent | [7][8][9] |
| Niraparib | Strong | Potent | [8][9][12] |
| Olaparib | Moderate | Potent | [8][9][12] |
| Rucaparib | Moderate | Potent | [8][16] |
| Veliparib | Weakest | Potent | [8][9][12] |
Note: The relative potencies are a consensus from multiple studies and may vary depending on the specific assay and cell line used.
Experimental Protocols for Measuring PARP Trapping
Accurate and reproducible measurement of PARP trapping is essential for evaluating novel PARP inhibitors. The following sections provide detailed methodologies for two widely used assays: the biochemical fluorescence polarization assay and the cell-based chromatin fractionation assay.
Biochemical PARP Trapping Assay via Fluorescence Polarization
This in vitro assay provides a quantitative measure of an inhibitor's ability to trap purified PARP1 on a fluorescently labeled DNA oligonucleotide.
Principle: A fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[17][18][19]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.
-
Dilute a fluorescently labeled DNA oligonucleotide (e.g., with a 5' FAM label) containing a single-strand break to the desired concentration in the reaction buffer.
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
Prepare serial dilutions of the test PARP inhibitor in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the reaction buffer to all wells.
-
Add the PARP inhibitor dilutions to the test wells. Add buffer or DMSO as a control.
-
Add the PARP1 enzyme to all wells except the "no enzyme" control.
-
Add the fluorescently labeled DNA oligonucleotide to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for PARP1-DNA binding.
-
Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (mP) for each inhibitor concentration relative to the controls.
-
Plot the mP values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 for PARP trapping.
-
Caption: Workflow of a fluorescence polarization-based PARP trapping assay.
Cell-Based PARP Trapping Assay via Chromatin Fractionation
This method provides a physiologically relevant measure of PARP trapping by quantifying the amount of PARP1 associated with chromatin in treated cells.[20][21][22]
Principle: Cells are treated with a PARP inhibitor, optionally in combination with a DNA damaging agent to increase the number of PARP1 recruitment sites. The cells are then lysed and subjected to subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.[20][21]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-436) in culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PARP inhibitor for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), for the final 1-2 hours of inhibitor treatment.
-
-
Chromatin Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or an established laboratory protocol. This typically involves sequential lysis steps with buffers of increasing stringency to isolate the cytoplasmic, soluble nuclear, and chromatin-bound fractions.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA or Bradford assay.
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against a chromatin marker, such as Histone H3, as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands.
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
-
The DNA Damage Response Signaling Pathway and the Impact of PARP Trapping
The trapping of PARP1 at DNA lesions has profound consequences for the cellular response to DNA damage. The following diagram illustrates the central role of PARP1 in the DNA damage response and how PARP trapping disrupts this process, leading to the formation of cytotoxic DSBs.
Caption: The role of PARP1 in DNA repair and the consequences of PARP trapping.
Conclusion and Future Directions
PARP trapping represents a paradigm shift in our understanding of the mechanism of action of PARP inhibitors. The realization that the stabilization of the PARP-DNA complex is a major driver of cytotoxicity has significant implications for drug development and clinical practice. The differential trapping potencies among clinically approved PARP inhibitors underscore the importance of considering this property when selecting therapies for specific cancer types and in the design of novel inhibitors.
Future research in this area will likely focus on:
-
Developing more sensitive and high-throughput assays for measuring PARP trapping in both preclinical models and clinical samples.
-
Further elucidating the structural basis for the differential trapping abilities of various inhibitors to guide the rational design of next-generation PARPis with optimized trapping properties.
-
Investigating the interplay between PARP trapping and other DNA repair pathways to identify novel combination therapies that can overcome resistance to PARP inhibitors.
A thorough understanding of PARP trapping is indispensable for harnessing the full therapeutic potential of this important class of anti-cancer agents. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Role of ADPRT-IN-1 in Modulating Cell Cycle Progression
A Note to the Reader: Publicly available scientific literature and chemical databases do not contain specific information on a molecule designated "ADPRT-IN-1". This name may represent an internal compound code, a very recent discovery not yet published, or a potential misnomer.
Therefore, this document serves as a comprehensive technical guide and template outlining the established role of ADP-ribosyltransferase (ADPRT), specifically Poly(ADP-ribose) Polymerase (PARP) inhibitors, in the modulation of cell cycle progression. The methodologies, data representations, and signaling pathways described herein are based on extensive research on well-characterized PARP inhibitors and provide a robust framework for the investigation of novel compounds like the hypothetical "this compound."
Introduction
ADP-ribosyltransferases are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death. PARP1 and PARP2 are key members of this family that play a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of "synthetic lethality" is particularly effective in cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations.
Beyond their direct role in DNA repair, PARP inhibitors have been shown to modulate cell cycle progression through various mechanisms, including the induction of cell cycle arrest at different phases. This guide will delve into the molecular mechanisms by which PARP inhibitors influence the cell cycle, provide standardized protocols for assessing these effects, and present a framework for visualizing the involved signaling pathways.
Quantitative Data on the Effects of PARP Inhibitors on Cell Cycle Progression
The following tables summarize typical quantitative data obtained from studies on the effects of PARP inhibitors on the cell cycle distribution of cancer cell lines. The data is presented as a percentage of cells in each phase of the cell cycle (G1, S, and G2/M) after treatment with a PARP inhibitor.
Table 1: Cell Cycle Distribution in BRCA-Proficient Cancer Cells (e.g., U2OS) Treated with a PARP Inhibitor
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| PARP Inhibitor | 1 | 43.8 ± 2.9 | 32.1 ± 2.2 | 24.1 ± 2.5 |
| PARP Inhibitor | 10 | 35.1 ± 4.5 | 25.3 ± 3.8 | 39.6 ± 5.2 |
Table 2: Cell Cycle Distribution in BRCA-Deficient Cancer Cells (e.g., HCT116 p53-/-) Treated with a PARP Inhibitor
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 50.1 ± 4.2 | 28.7 ± 3.5 | 21.2 ± 3.1 |
| PARP Inhibitor | 1 | 48.9 ± 3.8 | 29.5 ± 3.1 | 21.6 ± 2.9 |
| PARP Inhibitor | 10 | 20.5 ± 5.1 | 15.8 ± 4.7 | 63.7 ± 6.3 |
Signaling Pathways Modulated by PARP Inhibitors in Cell Cycle Control
PARP inhibitors can induce cell cycle arrest, primarily at the G2/M phase, through the activation of DNA damage response (DDR) pathways. The accumulation of DSBs triggers the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activated CHK1 and CHK2 phosphorylate and inactivate CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis.
Experimental Protocols
Detailed methodologies for key experiments to assess the role of a novel ADPRT inhibitor, such as "this compound," in modulating cell cycle progression are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Seed cells in 6-well plates and treat with the ADPRT inhibitor at various concentrations for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-old 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.[1]
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]
-
Incubate at room temperature for 30 minutes in the dark.[1]
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude debris and aggregates and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with an ADPRT inhibitor.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the ADPRT inhibitor as described for the flow cytometry experiment.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[2]
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
In Vitro Kinase Assay for CDK Activity
This protocol can be used to measure the activity of specific cyclin-dependent kinases (e.g., CDK1) from cell lysates treated with an ADPRT inhibitor.
Materials:
-
Cell lysis buffer for kinase assays
-
Protein A/G agarose (B213101) beads
-
Anti-CDK1 antibody
-
Kinase reaction buffer
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Immunoprecipitate CDK1 using an anti-CDK1 antibody and Protein A/G agarose beads.[5]
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.
-
Resuspend the beads in kinase reaction buffer containing Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen to visualize the phosphorylated Histone H1.
-
Quantify the band intensity to determine the relative CDK1 kinase activity.
Conclusion
The study of novel ADPRT inhibitors like "this compound" requires a multi-faceted approach to fully elucidate their effects on cell cycle progression. The experimental protocols and analytical frameworks provided in this guide offer a standardized methodology for characterizing the impact of such compounds on cell cycle distribution, the expression and activity of key regulatory proteins, and the underlying signaling pathways. The G2/M arrest induced by PARP inhibitors is a key component of their anti-cancer activity, and a thorough understanding of this process is crucial for the development of new and effective cancer therapies. The provided templates for data presentation and pathway visualization are intended to facilitate clear and concise communication of research findings in this important area of drug discovery.
References
An In-depth Technical Guide to the Enzymatic Inhibition Profile of a Selective PARP1 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a molecule designated "ADPRT-IN-1". The following guide has been constructed using a representative profile for a selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, based on data for similar compounds like Parp1-IN-15, to illustrate the expected characteristics and evaluation methodologies for such a molecule.[1]
This technical guide provides a comprehensive overview of the enzymatic inhibition profile of a selective PARP1 inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this class of therapeutic agents. The document details the inhibitor's potency, selectivity, and mechanism of action, supported by structured data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation
The inhibitory activity of a selective PARP1 inhibitor is assessed through a variety of biochemical and cellular assays. The quantitative data, representing typical results for such a compound, are summarized below for clear comparison.
Table 1: Enzymatic Inhibition Profile
| Target Enzyme | IC50 (nM) | Description |
| PARP1 | 1.2 | Potent inhibition of the primary target enzyme.[1] |
| PARP2 | 35.7 | Demonstrates selectivity for PARP1 over PARP2.[1] |
| Tankyrase-1 | >10,000 | No significant off-target inhibition.[1] |
| Tankyrase-2 | >10,000 | No significant off-target inhibition.[1] |
Table 2: Cellular Activity Profile
| Assay | Cell Line | IC50 (nM) | Description |
| PARylation Inhibition | HeLa | 5.8 | Effective inhibition of PAR synthesis in a cellular context.[1] |
| Potentiation of Temozolomide | BxPC-3 | 2.1 | Enhances the cytotoxic effect of DNA-damaging agents.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. PARP1 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the PARP1-catalyzed poly(ADP-ribosyl)ation (PARylation) of histones in the presence of an inhibitor.
-
Materials: Recombinant human PARP1, activated DNA, histone-coated 96-well plates, NAD+, inhibitor compound, anti-pADPr antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution.
-
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add the PARP1 enzyme, activated DNA, and varying concentrations of the inhibitor to each well.
-
Initiate the reaction by adding NAD+ and incubate for 1 hour at room temperature.
-
Wash the plate to remove unreacted components.
-
Add a diluted anti-pADPr antibody to each well and incubate for 1 hour at room temperature.[1]
-
Wash the plate three times.
-
Add a diluted HRP-conjugated secondary antibody and incubate for 1 hour.[1]
-
Wash the plate four times.[1]
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction by adding Stop Solution.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[1]
-
2. Cellular PARylation Assay (Western Blot)
This assay measures the ability of the inhibitor to inhibit PARP1 activity within cells following induced DNA damage.
-
Materials: HeLa cells, DNA-damaging agent (e.g., H₂O₂), inhibitor compound, lysis buffer, primary antibody (anti-pADPr), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.
-
Procedure:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the inhibitor for 1 hour.
-
Induce DNA damage by treating the cells with H₂O₂ for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pADPr primary antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane four times with TBST.[1]
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify the band intensities to determine the concentration-dependent inhibition of PARylation.
-
3. Kinase Selectivity Screening
To assess the selectivity of the inhibitor, it is screened against a panel of protein kinases. A common method is a radiometric assay that measures the transfer of a radioactive phosphate (B84403) from ATP to a substrate.
-
Materials: Purified kinases, corresponding substrates, ³³P-ATP, inhibitor compound, filter plates.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the inhibitor at a fixed concentration (e.g., 1 µM).
-
Initiate the reaction by adding ³³P-ATP.
-
Incubate the reaction for a specified time at 30°C.
-
Stop the reaction and spot the mixture onto filter plates to capture the phosphorylated substrate.
-
Wash the filter plates to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 activation at DNA damage sites and its inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for preclinical characterization of a PARP inhibitor.
References
Methodological & Application
Application Notes and Protocols for PARP1 Inhibitor in Cell Culture Studies
These application notes provide a detailed experimental protocol for the use of a PARP1 inhibitor in cell culture studies, targeting researchers, scientists, and drug development professionals. The focus is on elucidating the cellular effects of inhibiting Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme also known as NAD+ ADP-ribosyltransferase 1 (ADPRT1), which plays a critical role in DNA repair.[1][2]
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly single-strand breaks.[2][3] Upon detecting a DNA lesion, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process.[1] Inhibition of PARP1 enzymatic activity can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this accumulation of DNA damage can lead to synthetic lethality and cell death.[3] PARP inhibitors can also trap PARP1 on DNA, further disrupting DNA replication and repair.
Mechanism of Action
PARP1 inhibitors are small molecules that typically bind to the catalytic domain of PARP1, competing with its natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4] This competitive inhibition prevents the synthesis of PAR chains, thereby blocking the recruitment of DNA repair machinery to sites of DNA damage.[1][4] This disruption of DNA repair is the primary mechanism through which PARP1 inhibitors exert their cytotoxic effects, particularly in cancer cells with compromised DNA repair capabilities. Some PARP inhibitors also induce allosteric changes in the PARP1 protein, causing it to become "trapped" on the DNA at the site of a single-strand break.[3] This PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to the collapse of replication forks and the formation of double-strand breaks.
Signaling Pathway
The signaling cascade initiated by DNA damage and modulated by PARP1 is central to genome integrity. The following diagram illustrates the role of PARP1 in the DNA damage response and the effect of its inhibition.
Caption: PARP1 signaling in DNA repair and its inhibition.
Experimental Protocols
The following protocols provide a general framework for assessing the in vitro efficacy of a PARP1 inhibitor on a cancer cell line.
Cell Line Selection and Culture
Recommended Cell Lines:
-
BRCA-deficient cancer cell lines: (e.g., MDA-MB-436, HCC1937 for breast cancer; CAPAN-1 for pancreatic cancer) are expected to be sensitive to PARP1 inhibitors.
-
BRCA-proficient cancer cell lines: (e.g., MDA-MB-231, MCF7 for breast cancer) can be used as resistant controls.
General Cell Culture Maintenance:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture adherent cells when they reach 80-90% confluency using trypsin-EDTA.[5] For suspension cells, subculture by dilution to maintain the recommended cell density.
PARP1 Inhibitor Preparation
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the PARP1 inhibitor in a suitable solvent (e.g., DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay determines the effect of the PARP1 inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Treatment:
-
The following day, replace the medium with fresh medium containing a range of concentrations of the PARP1 inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Prepare serial dilutions of the inhibitor (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Measurement:
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
Western Blot for PARP1 Activity (PAR level) and DNA Damage (γH2AX)
This assay assesses the inhibition of PARP1 enzymatic activity and the induction of DNA damage.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the PARP1 inhibitor at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PAR, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of PARP1 Inhibitor in Different Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) |
| MDA-MB-436 | BRCA1 deficient | 0.5 |
| CAPAN-1 | BRCA2 deficient | 1.2 |
| MDA-MB-231 | BRCA proficient | >50 |
| MCF7 | BRCA proficient | >50 |
Table 2: Effect of PARP1 Inhibitor on Protein Expression
| Treatment | PAR Level (relative to control) | γH2AX Level (relative to control) |
| Vehicle Control | 1.0 | 1.0 |
| PARP1 Inhibitor (1 µM) | 0.2 | 3.5 |
| PARP1 Inhibitor (10 µM) | <0.1 | 8.2 |
Experimental Workflow
The following diagram outlines the general workflow for a cell culture-based study of a PARP1 inhibitor.
Caption: General experimental workflow for PARP1 inhibitor studies.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks | bioRxiv [biorxiv.org]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ADPRT-IN-1 in a Clonogenic Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPRT-IN-1 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair, genomic stability, and programmed cell death. Inhibition of PARP, particularly PARP1, has emerged as a promising therapeutic strategy in oncology. The clonogenic survival assay is the gold standard for assessing the long-term reproductive viability of cells following exposure to cytotoxic agents, making it an essential tool for evaluating the efficacy of PARP inhibitors like this compound.
These application notes provide a detailed protocol for utilizing this compound in a clonogenic survival assay to determine its effect on the proliferative capacity of cancer cells.
Mechanism of Action and Signaling Pathway
PARP1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. This compound, as a PARP inhibitor, competes with the substrate NAD+ for the catalytic domain of PARP1, preventing the formation of PAR chains. This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
Protocol for In Vivo Assessment of PARP Inhibition by ADPRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of ADPRT-IN-1, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). The following guidelines detail the necessary experimental workflows, from animal model selection to pharmacodynamic analysis, ensuring robust and reproducible outcomes.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP-1, a key member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins.[2][3] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to cell death through a concept known as synthetic lethality.[4][5]
Mechanism of Action of PARP Inhibitors
PARP inhibitors primarily function by competing with the binding of NAD+ to the catalytic domain of PARP enzymes, thereby preventing the synthesis of PAR.[2] This inhibition of PARP's catalytic activity is a key mechanism for their anti-tumor effects. Furthermore, some PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of damage.[5] This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, further enhancing the inhibitor's efficacy.
Signaling Pathway of PARP-1 in DNA Repair and Inhibition
Caption: Mechanism of PARP-1 in DNA repair and its inhibition by this compound.
In Vivo Assessment Protocol
This protocol outlines a comprehensive approach to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent graft rejection.
-
Cell Line: Select a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant) to model synthetic lethality. A homologous recombination proficient cell line should be used as a control.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
Dosing and Administration of this compound
-
Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose-Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at one or more dose levels, e.g., MTD and a fraction of MTD)
-
Positive Control (a known PARP inhibitor, e.g., Olaparib)
-
-
Administration Schedule: Administer the treatment daily or as determined by pharmacokinetic studies.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement and mechanism of action, assess the levels of PAR in tumor tissues.
-
Tissue Collection: At the end of the study (or at specified time points post-treatment), euthanize a subset of mice from each group and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PAR.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of PAR inhibition.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 ± 150 | - | - |
| This compound | 25 | 800 ± 90 | 46.7 | <0.05 |
| This compound | 50 | 450 ± 60 | 70.0 | <0.01 |
| Positive Control | 50 | 500 ± 75 | 66.7 | <0.01 |
Table 2: Pharmacodynamic Analysis of PAR Levels in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative PAR Level (%) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 100 ± 10 | - |
| This compound | 25 | 45 ± 8 | <0.05 |
| This compound | 50 | 15 ± 5 | <0.01 |
| Positive Control | 50 | 20 ± 6 | <0.01 |
A significant reduction in tumor growth and PAR levels in the this compound treated groups compared to the vehicle control would indicate effective in vivo PARP inhibition and anti-tumor activity.
Conclusion
This protocol provides a robust framework for the in vivo assessment of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and mechanism of action of this novel PARP inhibitor, thereby supporting its further development as a potential cancer therapeutic.
References
Application of a Selective PARP1 Inhibitor in High-Throughput Screening for Synthetic Lethal Partners
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The concept of synthetic lethality has been successfully exploited in cancer therapy by targeting PARP1 in tumors with pre-existing defects in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes. In such homologous recombination (HR) deficient cells, the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, resulting in cell death.
This application note describes the use of ADPRT-IN-1, a representative potent and selective small molecule inhibitor of PARP1, in a high-throughput screening (HTS) campaign to identify novel synthetic lethal partners. The identification of new genes and pathways that exhibit synthetic lethality with PARP1 inhibition can expand the application of PARP inhibitors to a broader range of cancers beyond those with BRCA mutations and help elucidate mechanisms of resistance.
Principle of the Assay
The core principle of this high-throughput screen is to identify genes whose inactivation, in combination with the pharmacological inhibition of PARP1 by this compound, leads to a significant decrease in cell viability. This is achieved by using a genetically modified cell line (e.g., using CRISPR-Cas9 or shRNA to knock down specific genes) and treating it with a sub-lethal concentration of this compound. A synthetic lethal interaction is identified when the combination of gene knockout/knockdown and this compound treatment results in a significant reduction in cell survival compared to either perturbation alone. Cell viability is measured using a robust, HTS-compatible assay, such as an ATP-based luminescence assay.
Materials and Methods
Reagents and Materials
-
This compound: A selective PARP1 inhibitor. For the purpose of this application note, we will use representative data for a potent PARP1 selective inhibitor.
-
Cell Lines: A panel of cancer cell lines, including a well-characterized homologous recombination deficient (HRD) line (e.g., BRCA1-mutant) as a positive control, and the corresponding isogenic HR-proficient cell line.
-
Genetic Perturbation Library: Genome-wide or targeted CRISPR-Cas9 sgRNA or shRNA library.
-
Cell Culture Medium and Supplements: As required for the specific cell lines.
-
Assay Plates: 384-well, white, solid-bottom plates suitable for luminescence readings.
-
Cell Viability Reagent: ATP-based luminescence assay kit (e.g., CellTiter-Glo®).
-
Liquid Handling and Detection Instruments: Automated liquid handler and a plate reader with luminescence detection capabilities.
Experimental Protocols
Determination of Optimal this compound Concentration
Before initiating the high-throughput screen, it is crucial to determine the optimal concentration of this compound that results in minimal cell death in the parental (HR-proficient) cell line but is effective in the HR-deficient control line.
-
Cell Seeding: Seed the HR-proficient and HR-deficient cell lines in a 384-well plate at a predetermined optimal density.
-
Compound Titration: Prepare a serial dilution of this compound and treat the cells over a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Cell Viability Assay: Add the ATP-based luminescence reagent to each well and measure the luminescence signal.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. The optimal concentration for the HTS will be a sub-lethal dose for the HR-proficient line (e.g., IC20).
High-Throughput Screening for Synthetic Lethal Partners
-
Library Transduction/Transfection: Introduce the CRISPR/shRNA library into the chosen parental cell line according to established protocols for lentiviral transduction or transfection.
-
Cell Seeding: Seed the genetically modified cells into 384-well plates.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the optimized duration.
-
Cell Viability Measurement: Perform the ATP-based cell viability assay.
-
Data Analysis: Normalize the viability data and calculate a robust Z-score for each genetic perturbation. Hits are identified as those genes whose knockdown/out in the presence of this compound leads to a significant and reproducible decrease in cell viability.
Data Presentation
The following tables present representative quantitative data that would be generated during the characterization of this compound and a subsequent high-throughput screen.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PARP1 |
| PARP1 | 1.5 | - |
| PARP2 | 750 | 500-fold |
| PARP3 | >10,000 | >6667-fold |
| Tankyrase 1 | >10,000 | >6667-fold |
| Tankyrase 2 | >10,000 | >6667-fold |
Table 2: Representative High-Throughput Screening Results
| Parameter | Value | Description |
| Screening Concentration of this compound | 100 nM | IC20 in parental cell line |
| Total Genes Screened | 18,000 | Genome-wide CRISPR library |
| Hit Rate | 0.5% | Percentage of genes identified as synthetic lethal partners |
| Z-factor | 0.65 | A measure of assay quality and robustness |
| Confirmed Hits | 90 | Number of genes validated in secondary screens |
Visualizations
Caption: Mechanism of synthetic lethality with PARP1 inhibition.
Caption: High-throughput screening workflow.
Caption: Logical relationship of synthetic lethality.
Conclusion
The use of a potent and selective PARP1 inhibitor, exemplified here as this compound, in combination with genome-wide genetic screens, provides a powerful platform for the discovery of novel synthetic lethal interactions. The identification of such interactions is critical for expanding the therapeutic potential of PARP inhibitors and for developing new combination strategies to overcome drug resistance. The protocols and data presented in this application note provide a framework for conducting robust and reproducible high-throughput screens to identify these crucial genetic vulnerabilities in cancer cells.
Application Notes and Protocols: Evaluating the Efficacy of ADPRT-IN-1 in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models, where tumor tissues from patients are implanted into immunodeficient mice, have emerged as a superior preclinical platform for evaluating oncology drug efficacy.[1][2][3][4] These models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line xenografts.[3][5] This document provides a detailed methodology for assessing the efficacy of ADPRT-IN-1, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), in PDX models. The protocols outlined are based on established methods for evaluating PARP inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in the DNA damage repair (DDR) pathway.[6][7][8]
This compound is a small molecule inhibitor that targets the PARP1 and PARP2 enzymes, which play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound induces synthetic lethality in tumor cells that have a compromised homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. This application note will guide researchers through the process of establishing PDX models, designing and executing efficacy studies with this compound, and analyzing the resulting data.
Key Experimental Protocols
1. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
-
Materials:
-
Fresh patient tumor tissue (collected in sterile media on ice)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
70% ethanol
-
-
Procedure:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Prepare the patient tumor tissue by removing any necrotic or non-tumor tissue and cutting it into small fragments (approximately 3x3x3 mm).[9]
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant a single tumor fragment into the subcutaneous pocket.[10]
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per IACUC guidelines.
-
Monitor the mice regularly for tumor growth and overall health.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the tumor can be passaged to a new cohort of mice (F1 generation). It is recommended to use early-passage PDXs (less than 5 passages) for efficacy studies to maintain the fidelity of the original tumor.[10]
-
2. This compound Efficacy Study in PDX Models
This protocol outlines the steps for evaluating the anti-tumor activity of this compound in established PDX models.
-
Materials:
-
PDX-bearing mice with established tumors (tumor volume of 150-250 mm³)
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers
-
Analytical balance
-
-
Procedure:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 8 mice per group).
-
Record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
3. Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the analysis of target engagement by measuring the inhibition of PARP activity in tumor tissues.
-
Materials:
-
Tumor tissue lysates from treated and control mice
-
Antibodies for PARP and poly(ADP-ribose) (PAR)
-
Western blotting or ELISA reagents and equipment
-
-
Procedure:
-
Prepare protein lysates from the collected tumor tissues.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting or ELISA to detect the levels of PAR. A reduction in PAR levels in the this compound treated tumors compared to the vehicle-treated tumors indicates target engagement.
-
Data Presentation
Quantitative data from the efficacy study should be summarized in clear and structured tables for easy comparison.
Table 1: Anti-tumor Efficacy of this compound in PDX Model [Specify Model Name]
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | [Specify] | 8 | [Value] | [Value] | N/A | [Value] |
| This compound | [Dose] mg/kg, [Schedule] | 8 | [Value] | [Value] | [Value] | [Value] |
| Positive Control (e.g., Olaparib) | [Dose] mg/kg, [Schedule] | 8 | [Value] | [Value] | [Value] | [Value] |
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Mean PAR Level (relative to control) ± SEM | % PAR Inhibition |
| Vehicle Control | 1.0 ± [Value] | N/A |
| This compound | [Value] ± [Value] | [Value] |
Mandatory Visualizations
.dot
Caption: Experimental Workflow for this compound Efficacy Evaluation.
.dot
Caption: this compound Mechanism of Action in DNA Repair.
References
- 1. championsoncology.com [championsoncology.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. oaepublish.com [oaepublish.com]
- 4. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 6. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdlinx.com [mdlinx.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Utilizing ADPRT-IN-1 to Study DNA Repair in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ADPRT-IN-1, an ADP-ribosyltransferase inhibitor, to investigate DNA repair mechanisms in various cancer cell lines. The provided protocols and data presentation formats are designed to facilitate the systematic study of this compound's effects on cancer cell viability and DNA damage response pathways.
Introduction to PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1, a key member of this family, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[3] Upon binding to damaged DNA, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins.[4][5]
Inhibitors of PARP, such as this compound, block this catalytic activity. This inhibition leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway often due to mutations in genes like BRCA1 or BRCA2, the accumulation of these DSBs is highly cytotoxic, leading to a synthetic lethal effect.[6][7] This selective killing of cancer cells with specific DNA repair defects makes PARP inhibitors a promising class of anti-cancer agents. Another critical mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, turning the enzyme into a cytotoxic DNA lesion that further obstructs DNA replication and transcription.[8][9][10][11]
This compound: A Tool for DNA Repair Research
This compound is an inhibitor of ADP-ribosyltransferase with a reported IC50 of 20 μM in a general biochemical assay.[12] To effectively utilize this compound in cancer research, it is essential to determine its specific activity and effects in relevant cancer cell line models. The following sections provide standardized protocols and data table templates to guide these investigations.
Data Presentation: Summarized Quantitative Data
Clear and structured data presentation is crucial for comparing the effects of this compound across different cancer cell lines. The following tables are templates for organizing key quantitative data.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) of this compound (72h treatment) |
| Example: MCF-7 | Breast Cancer | Wild-type | To be determined |
| Example: MDA-MB-436 | Breast Cancer | BRCA1 mutant | To be determined |
| Example: CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | To be determined |
| Example: HeLa | Cervical Cancer | Wild-type | To be determined |
| Add other relevant cell lines |
Table 2: Effect of this compound on Clonogenic Survival
| Cell Line | BRCA Status | This compound Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| Example: MCF-7 | Wild-type | 0 (Vehicle) | e.g., 85% | 1.0 |
| 1 | To be determined | To be determined | ||
| 5 | To be determined | To be determined | ||
| 10 | To be determined | To be determined | ||
| Example: MDA-MB-436 | BRCA1 mutant | 0 (Vehicle) | e.g., 70% | 1.0 |
| 1 | To be determined | To be determined | ||
| 5 | To be determined | To be determined | ||
| 10 | To be determined | To be determined |
Table 3: Quantification of DNA Damage Response Foci
| Cell Line | BRCA Status | Treatment (48h) | Average γH2AX Foci per Cell | Percentage of RAD51-Positive Cells |
| Example: MCF-7 | Wild-type | Vehicle | e.g., 2 ± 1 | e.g., 5% |
| This compound (10 µM) | To be determined | To be determined | ||
| Example: MDA-MB-436 | BRCA1 mutant | Vehicle | e.g., 5 ± 2 | e.g., 2% |
| This compound (10 µM) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on DNA repair in cancer cell lines.
Protocol 1: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixation solution (e.g., 100% methanol)
Method:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate seeding density for each cell line to obtain 50-150 colonies per well in the control group. This needs to be optimized for each cell line.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
When colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.
-
Fix the colonies with 1 ml of fixation solution for 15 minutes.
-
Remove the fixation solution and stain the colonies with 1 ml of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)).
-
Protocol 2: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks (γH2AX foci) and homologous recombination activity (RAD51 foci).[13][14]
Materials:
-
Cancer cell lines grown on coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin [BSA] in PBS)
-
Primary antibodies: rabbit anti-γH2AX and mouse anti-RAD51
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Method:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in 24-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentration and for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per cell using image analysis software such as ImageJ or CellProfiler. A cell is typically considered positive for RAD51 if it contains >5 foci.
-
Protocol 3: PARP Trapping Assay (Cell-Based)
This assay determines the ability of this compound to trap PARP1 on chromatin.[9]
Materials:
-
Cancer cell lines
-
This compound
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Chromatin fractionation buffers
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody: anti-PARP1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Method:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
Optionally, co-treat with a low dose of MMS for the last 30-60 minutes to enhance the signal.
-
-
Chromatin Fractionation:
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction. This can be done using commercially available kits or established laboratory protocols.
-
-
Protein Quantification and Western Blotting:
-
Measure the protein concentration of the chromatin-bound fractions.
-
Normalize the protein amounts for each sample and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with an anti-PARP1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 in the chromatin-bound fraction for each treatment condition. An increase in the PARP1 signal in the chromatin fraction upon treatment with this compound indicates PARP trapping.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARTD1 (PARP1) activation and NAD+ in DNA repair and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 6. Functional differences between wild-type and mutant-type BRCA1-associated protein 1 tumor suppressor against malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Clinical Outcomes of BRCA1/2 Pathologic Mutation, Variants of Unknown Significance, or Wild Type Epithelial Ovarian Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP Inhibitor Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical and clinical combination studies involving Poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented is based on the current understanding of the mechanism of action of PARP inhibitors and publicly available data from various research studies.
Introduction to PARP Inhibitors and Combination Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair. PARP1, in particular, plays a key role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.
In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the inhibition of PARP leads to a synthetic lethal effect, resulting in selective cancer cell death. This is the primary mechanism behind the efficacy of PARP inhibitors in tumors with mutations in genes like BRCA1 and BRCA2.
Combination therapy aims to enhance the efficacy of PARP inhibitors by:
-
Inducing "BRCAness": Combining PARP inhibitors with agents that create a temporary state of HR deficiency in cancer cells that are otherwise HR-proficient.
-
Targeting parallel DNA damage response (DDR) pathways: Inhibiting other key DDR proteins, such as ATR and CHK1, can create a synergistic effect by overwhelming the cancer cell's ability to repair DNA damage.
-
Enhancing drug delivery and activity: Combining with agents that improve the tumor microenvironment or have complementary mechanisms of action.
Quantitative Data from Combination Therapy Studies
The following tables summarize representative dosing information from preclinical and clinical studies of PARP inhibitors in combination therapies. Dosing regimens can vary significantly based on the specific agents, tumor type, and stage of the study.
Preclinical Combination Therapy Dosing
| PARP Inhibitor | Combination Agent | Cancer Model | Dosing and Schedule |
| Olaparib | Ceralasertib (ATR inhibitor) | BRCA wild-type triple-negative breast cancer (TNBC) xenograft | Olaparib: Not specified; Ceralasertib: Not specified; Dosed twice daily to achieve tumor regression.[1] |
| Olaparib | AT13387 (HSP90 inhibitor) | High-grade serous ovarian cancer patient-derived xenografts (PDX) | Olaparib: Up to 100mg/kg, orally, daily for 3 weeks; AT13387: Up to 45mg/kg, orally, 2 days on/5 days off for 3 weeks.[2] |
| Talazoparib | Temozolomide | Advanced malignancies | Talazoparib: 1 mg, orally, daily; Temozolomide: 37.5 mg/m²/day, orally, on days 1-5 of a 28-day cycle.[3] |
| Talazoparib | Irinotecan | Advanced malignancies | Talazoparib: 1 mg, orally, daily; Irinotecan: 37.5 mg/m², intravenously, every 14 days.[3] |
Clinical Combination Therapy Dosing
| PARP Inhibitor | Combination Agent | Cancer Type | Dosing and Schedule | Phase |
| Olaparib | Bevacizumab | Advanced Ovarian Cancer (HRD-positive) | Olaparib: 300 mg, orally, twice daily; Bevacizumab: 15 mg/kg, intravenously, every 3 weeks for 15 months.[4] | III (PAOLA-1) |
| Olaparib | Paclitaxel | Metastatic Triple-Negative Breast Cancer | Olaparib: 200 mg, orally, twice daily (continuously); Paclitaxel: 90 mg/m², intravenously, weekly for 3 weeks per 4-week cycle.[5] | I |
| Olaparib | Carboplatin | Recurrent Women's Cancer | Olaparib: 200 mg, orally, twice daily (Days 1-7); Carboplatin: AUC4, intravenously, every 21 days.[6] | I/Ib |
| Niraparib | Pembrolizumab | Recurrent Platinum-Resistant Ovarian Carcinoma | Niraparib: 200 mg, orally, once daily; Pembrolizumab: 200 mg, intravenously, on day 1 of each 21-day cycle.[7] | I/II (TOPACIO/KEYNOTE-162) |
| Niraparib | Dostarlimab | Recurrent or Refractory Penile Cancer | Niraparib: 200 mg, orally, once daily (Days 1-21 of each cycle); Dostarlimab: Intravenously, once every 3 weeks for cycles 1-4, then every 6 weeks.[8] | II |
| Niraparib | Abiraterone Acetate + Prednisone | BRCA-mutated Metastatic Castration-Resistant Prostate Cancer | Niraparib: 200 mg, orally, daily; Abiraterone Acetate: 1,000 mg, orally, daily; Prednisone: as prescribed.[9] | III (MAGNITUDE) |
| Rucaparib | Bevacizumab | High-Grade Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | Rucaparib: 500 mg, orally, twice daily; Bevacizumab: 15 mg/kg, intravenously, on day 1 every 21 days.[10][11] | I |
| Talazoparib | Enzalutamide | HRR gene-mutated Metastatic Castration-Resistant Prostate Cancer | Talazoparib: 0.5 mg, orally, daily; Enzalutamide: 160 mg, orally, daily.[12][13] | III (TALAPRO-2) |
Experimental Protocols
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of a PARP inhibitor and a combination agent, alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PARP inhibitor (e.g., Olaparib)
-
Combination agent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader (luminometer)
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor and the combination agent, both individually and in a fixed-ratio combination.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a PARP inhibitor and a combination agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
PARP inhibitor
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the PARP inhibitor, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PARP inhibitor and a combination agent in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PARP inhibitor formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PARP inhibitor alone, combination agent alone, combination therapy).
-
Administer the treatments according to the predetermined dosing and schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Compare tumor growth inhibition between the different treatment groups.
-
Immunoblotting for Target Engagement and Pathway Modulation
Objective: To detect changes in the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Treated cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-phospho-CHK1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels.
-
Signaling Pathways in PARP Inhibitor Combination Therapy
The following diagram illustrates the simplified signaling pathway of PARP in DNA repair and the points of intervention for combination therapies.
References
- 1. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lynparza (olaparib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Single-Arm Phases 1 and 2 Trial of Niraparib in Combination With Pembrolizumab in Patients With Recurrent Platinum-Resistant Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. FDA Approval Summary: Niraparib plus Abiraterone Acetate Fixed-Dose Combination for BRCA-Mutated Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Study of Rucaparib in Combination with Bevacizumab in Ovarian Cancer Patients: Maximum Tolerated Dose and Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. talzennaxtandi.pfizerpro.com [talzennaxtandi.pfizerpro.com]
Quantifying PARP Trapping in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] Their mechanism of action extends beyond simple catalytic inhibition of PARP enzymes. A key element of their cytotoxicity is the "trapping" of PARP-DNA complexes.[2] This trapping converts single-strand breaks into more lethal double-strand breaks during DNA replication, leading to synthetic lethality in HRR-deficient cancer cells.
These application notes provide a comprehensive overview and detailed protocols for quantifying the PARP trapping efficiency of inhibitors in tumor cells. While the specific inhibitor "ADPRT-IN-1" was requested, extensive searches have yielded no publicly available data on its activity as a PARP inhibitor or its ability to induce PARP trapping. Therefore, for illustrative purposes, this document will utilize data and protocols applicable to well-characterized PARP inhibitors such as Olaparib and Talazoparib to demonstrate the principles and methodologies of quantifying PARP trapping.
The Mechanism of PARP Trapping
Under normal physiological conditions, PARP1, a key DNA damage sensor, binds to sites of single-strand DNA breaks. This binding activates its catalytic activity, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of the DNA repair machinery. Following repair, auto-PARylation leads to the dissociation of PARP1 from the DNA.
PARP inhibitors function by binding to the catalytic domain of PARP, preventing PAR chain synthesis. This inhibition not only halts the recruitment of repair factors but also physically "traps" the PARP enzyme on the DNA at the site of the break. The persistence of these PARP-DNA complexes is highly cytotoxic, as they obstruct DNA replication and transcription.
Caption: Mechanism of PARP1 trapping by a PARP inhibitor.
Quantitative Data on PARP Trapping
The ability to trap PARP on DNA varies among different PARP inhibitors and is not always directly correlated with their catalytic inhibitory potency.[2] The following table summarizes representative quantitative data for well-characterized PARP inhibitors, illustrating the differences in their trapping efficiencies.
| Inhibitor | Target Cells | Assay Method | Trapping Potency (EC50/Relative) | Reference |
| Talazoparib | HeyA8 ovarian cancer | Cellular Fractionation & Western Blot | Most Potent | [2] |
| Olaparib | DT40 chicken lymphoma | Fluorescence Anisotropy | ~10-fold more potent than Veliparib | [2] |
| Niraparib | HeyA8 ovarian cancer | Cellular Fractionation & Western Blot | More potent than Olaparib | [2] |
| Veliparib | DT40 chicken lymphoma | Fluorescence Anisotropy | Least Potent | [2] |
| Rucaparib | Not Specified | Not Specified | Moderate Trapping Capacity | [3] |
Experimental Protocols
Accurate quantification of PARP trapping is crucial for the preclinical evaluation of novel PARP inhibitors. Below are detailed protocols for three widely used methods to measure PARP trapping in tumor cells.
In Vitro Fluorescence Polarization (FP) Assay for PARP1 Trapping
This biochemical assay provides a high-throughput method to quantify the ability of an inhibitor to trap purified PARP1 enzyme on a fluorescently labeled DNA oligonucleotide.
Caption: Workflow for the in vitro Fluorescence Polarization PARP trapping assay.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex with a single-strand break
-
PARP inhibitor of interest (e.g., Olaparib as a positive control)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in the assay buffer.
-
Dilute PARP1 enzyme and the fluorescent DNA probe to their optimal working concentrations in the assay buffer.
-
Prepare a concentrated solution of NAD+ in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to all wells.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the diluted PARP1 enzyme to all wells except for the "blank" wells.
-
Add the fluorescent DNA probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the binding of PARP1 to the DNA and the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the PARylation reaction by adding the NAD+ solution to all wells except for the "maximal trapping" control wells (which will not receive NAD+).
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with the appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal trapping effect.
-
Cellular Proximity Ligation Assay (PLA) for PARP1 Trapping
The PLA is an in situ technique that allows for the visualization and quantification of PARP1 trapped on chromatin within intact cells. This method detects the close proximity of PARP1 and a chromatin marker (e.g., Histone H3).
Caption: Experimental workflow for the Proximity Ligation Assay (PLA) to quantify PARP1 trapping.
Materials:
-
Tumor cell line of interest
-
PARP inhibitor
-
Cell culture medium and supplements
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink Blocking Solution)
-
Primary antibodies: Rabbit anti-PARP1 and Mouse anti-Histone H3
-
PLA probes: Anti-Rabbit PLUS and Anti-Mouse MINUS
-
Duolink In Situ Detection Reagents (Ligation and Amplification solutions)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed tumor cells onto glass coverslips or in imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PARP inhibitor or vehicle control for the desired duration (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Proximity Ligation Assay:
-
Block the samples with the blocking solution for 60 minutes at 37°C.
-
Incubate with the primary antibodies (anti-PARP1 and anti-Histone H3) diluted in antibody diluent overnight at 4°C.
-
Wash the samples with Wash Buffer A.
-
Incubate with the PLA probes for 60 minutes at 37°C.
-
Wash with Wash Buffer A.
-
Perform the ligation reaction by incubating with the ligase solution for 30 minutes at 37°C.
-
Wash with Wash Buffer A.
-
Perform the amplification reaction by incubating with the polymerase solution for 100 minutes at 37°C.
-
Wash with Wash Buffer B.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per nucleus using image analysis software. An increase in PLA signals indicates an increase in PARP1 trapping on chromatin.
-
Live-Cell Imaging of Fluorescently Tagged PARP1
This method allows for the real-time visualization and quantification of PARP1 recruitment to and dissociation from sites of DNA damage in living cells. PARP trapping is observed as a prolonged retention of PARP1 at the damage sites.
Materials:
-
Tumor cell line stably expressing a fluorescently tagged PARP1 (e.g., PARP1-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2) and a laser for micro-irradiation (e.g., 405 nm)
-
PARP inhibitor
Protocol:
-
Cell Preparation:
-
Seed the PARP1-GFP expressing cells onto glass-bottom imaging dishes.
-
Incubate the cells until they reach 50-70% confluency.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Add the PARP inhibitor or vehicle control to the medium and incubate for a desired period before imaging.
-
-
Induction of DNA Damage and Image Acquisition:
-
Identify a region of interest (ROI) within the nucleus of a cell.
-
Acquire a few baseline images.
-
Induce localized DNA damage within the ROI using the laser for micro-irradiation.
-
Immediately begin time-lapse image acquisition, capturing images at regular intervals (e.g., every 10-30 seconds) for a period sufficient to observe both recruitment and dissociation (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity of PARP1-GFP at the site of DNA damage over time.
-
Plot the fluorescence intensity against time.
-
Calculate the half-life of PARP1 dissociation from the damage site. A longer half-life in the presence of the inhibitor indicates PARP trapping.
-
Conclusion
The quantification of PARP trapping is a critical component in the preclinical characterization of PARP inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available resources. The in vitro FP assay is ideal for high-throughput screening of compound libraries, while the cellular PLA and live-cell imaging provide more physiologically relevant data on the inhibitor's effect within the cellular context. By employing these detailed protocols, researchers can accurately assess the PARP trapping efficiency of novel inhibitors, contributing to the development of more effective cancer therapies.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. ADAR1: from basic mechanisms to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical In Vivo Studies of ADPRT-IN-1
Disclaimer: Publicly available information regarding in vivo studies for ADPRT-IN-1, an ADP-ribosyltransferase inhibitor (IC50=20 μM), is limited. The following application notes and protocols are proposed based on general principles of preclinical drug development for small molecule inhibitors and are intended to serve as a comprehensive guide for researchers and drug development professionals.
Introduction
This compound is a known inhibitor of ADP-ribosyltransferase with a reported half-maximal inhibitory concentration (IC50) of 20 μM. ADP-ribosyltransferases are a family of enzymes involved in various cellular processes, including DNA repair, signal transduction, and immunity.[1] Inhibition of these enzymes has shown therapeutic potential in oncology and inflammatory diseases. These notes provide a framework for the initial in vivo characterization of this compound in preclinical models.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable formulation for in vivo administration.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 350.4 g/mol | LC-MS |
| LogP | 3.2 | Calculated/HPLC |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| pKa | 4.5 (acidic), 8.2 (basic) | Potentiometric titration |
Formulation Protocol for Preclinical Studies
Given its likely poor aqueous solubility, a formulation strategy is necessary to ensure adequate bioavailability for in vivo studies.
Objective: To prepare a stable and homogenous formulation of this compound for oral (PO) and intravenous (IV) administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile water for injection
Protocol for Oral (PO) Formulation (e.g., 10 mg/mL suspension):
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile water.
-
First, dissolve the this compound in DMSO.
-
Gradually add the PEG400 while vortexing.
-
Add the sterile water dropwise while continuously vortexing to form a homogenous suspension.
-
Visually inspect for any precipitation. If precipitation occurs, sonicate the mixture in a water bath for 10-15 minutes.
-
Store the formulation at room temperature and use within 24 hours of preparation.
Protocol for Intravenous (IV) Formulation (e.g., 2 mg/mL solution):
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 5% DMSO, 20% Solutol HS 15 (or a similar solubilizing agent), and 75% saline.
-
Dissolve this compound in DMSO.
-
Add the Solutol HS 15 and vortex until a clear solution is formed.
-
Slowly add the saline while vortexing.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Visually inspect for clarity. The final solution should be clear and free of particulates.
-
Use the formulation immediately after preparation.
In Vivo Dosing and Administration
The selection of appropriate animal models and administration routes is crucial for evaluating the efficacy and safety of this compound.
Proposed Dose-Finding Study Workflow
Caption: Workflow for determining the optimal dose range for this compound.
Table 2: Proposed Dosing and Administration for Preclinical Studies
| Study Type | Animal Model | Route of Administration | Proposed Dose Range | Dosing Frequency |
| Pharmacokinetics (PK) | Male CD-1 Mice (n=3/group) | IV, PO | IV: 2 mg/kg; PO: 10 mg/kg | Single dose |
| Maximum Tolerated Dose (MTD) | Male and Female Sprague-Dawley Rats (n=5/sex/group) | PO | 10, 30, 100, 300, 1000 mg/kg | Daily for 7 days |
| Efficacy | Disease-specific model (e.g., tumor xenograft) | PO | 10, 30, 60 mg/kg | Daily or twice daily |
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol for a Murine PK Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice following a single IV and PO dose.
Procedure:
-
Fast mice overnight before dosing.
-
Administer this compound via IV (tail vein) or PO (oral gavage) routes.
-
Collect blood samples (e.g., 20-30 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathway of ADP-Ribosylation
Caption: Simplified signaling pathway of ADP-ribosylation and the point of intervention for this compound.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Toxicology and Safety Pharmacology
Early assessment of the toxicity profile of this compound is crucial for its continued development.
Proposed Toxicology Study Protocol (7-day repeat dose in rats)
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 7 days in rats.
Procedure:
-
Use Sprague-Dawley rats (5/sex/group).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Table 4: Parameters to be Monitored in Toxicology Studies
| Category | Parameters |
| Clinical Observations | Morbidity, mortality, clinical signs (e.g., changes in posture, activity, respiration) |
| Body Weight | Measured daily |
| Food Consumption | Measured daily |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), creatinine |
| Histopathology | Microscopic examination of major organs (e.g., liver, kidney, spleen, heart, lungs, brain) |
These proposed application notes and protocols provide a comprehensive framework for the initial in vivo evaluation of this compound. The data generated from these studies will be critical for making informed decisions about the future development of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADPRT-IN-1 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ADPRT-IN-1 in aqueous solutions. The following information is intended to serve as a general guide for troubleshooting insolubility of novel or internally designated compounds, such as those targeting ADP-ribosyltransferase (ADPRT), also known as PARP-1.
Troubleshooting Guide
Researchers may face challenges with the solubility of hydrophobic compounds like this compound during experimental workflows. Below are common issues and step-by-step solutions to address them.
Issue 1: Precipitation Occurs Immediately Upon Dilution of a DMSO Stock Solution into Aqueous Buffer.
-
Cause A: High Final Concentration. The intended final concentration of this compound in the aqueous solution may surpass its solubility limit.
-
Solution:
-
Decrease the final working concentration of this compound.
-
If a higher concentration is necessary, consider the use of co-solvents or surfactants in the formulation.
-
-
Cause B: Rapid Change in Solvent Polarity. A sudden shift from a high-concentration organic solvent stock to an aqueous buffer can cause the compound to "crash out" of the solution.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of the high-concentration DMSO stock in DMSO before adding it to the aqueous buffer.
-
Cause C: Improper Mixing Technique. Adding the aqueous buffer directly to a small volume of the this compound stock can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This promotes rapid and even dispersion.
Issue 2: The Prepared this compound Working Solution is Cloudy or Contains Visible Particulates.
-
Cause A: Poor Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture over time, which can reduce its effectiveness as a solvent for hydrophobic compounds.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.
-
Cause B: Compound Aggregation. Even if not visibly precipitated, this compound may be forming small, inactive aggregates in the aqueous solution.
-
Solution:
-
Briefly sonicate the final working solution to help break up small aggregates.
-
Consider the inclusion of a carrier protein like Bovine Serum Albumin (BSA) in the final medium to help maintain the solubility of hydrophobic compounds.
-
Issue 3: Loss of this compound Activity in the Experiment Despite Appearing Soluble.
-
Cause: Adsorption to Plastics. Hydrophobic compounds can adhere to the surface of common laboratory plastics, such as pipette tips and microcentrifuge tubes, which reduces the effective concentration of the compound in the solution.
-
Solution:
-
Use low-adhesion plasticware.
-
Pre-rinse pipette tips with the solution before transferring the liquid.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many poorly water-soluble inhibitors, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Q2: Can I dissolve this compound directly in my aqueous experimental buffer?
A2: Direct dissolution in aqueous buffers is generally not recommended for hydrophobic compounds. An initial stock solution in an organic solvent like DMSO should be prepared first.
Q3: How should I store my this compound stock solution?
A3: To maintain stability, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), store at -80°C. For shorter periods (up to one month), -20°C is often sufficient.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: To determine the solubility in your specific buffer, you can perform a kinetic solubility test. Prepare a series of dilutions of your compound in the buffer and observe for any precipitation or cloudiness after a set incubation period. Analysis can be done by visual inspection, nephelometry, or by measuring the concentration of the dissolved compound after filtration.
Data Presentation
The following table provides hypothetical solubility data for a compound with characteristics similar to a poorly soluble kinase inhibitor.
| Solvent | Concentration (mM) | Temperature (°C) | Visual Observation |
| DMSO | 100 | 25 | Clear Solution |
| Ethanol | 20 | 25 | Clear Solution |
| PBS (pH 7.4) | <0.1 | 25 | Precipitation |
| PBS (pH 7.4) + 1% DMSO | 0.5 | 25 | Clear Solution |
| PBS (pH 7.4) + 5% DMSO | 2 | 25 | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials: 10 mM this compound in DMSO stock solution, desired aqueous buffer (e.g., PBS), vortex mixer.
-
Procedure:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the aqueous buffer.
-
While the buffer is vortexing, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the desired final concentration.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.
-
Visualizations
Below are diagrams to illustrate key workflows and concepts related to this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Optimizing Olaparib Concentration for Maximum Synthetic Lethality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the PARP inhibitor Olaparib (B1684210) to achieve maximum synthetic lethality in cancer cells. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Olaparib and how does it induce synthetic lethality?
A1: Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme.[1] PARP plays a crucial role in the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[1] The HR-deficient cells are unable to efficiently repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, cell death through a mechanism known as synthetic lethality.[3][4] A key aspect of Olaparib's cytotoxicity is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical barrier to DNA replication and transcription that is even more cytotoxic than the loss of PARP's enzymatic activity alone.[5]
Q2: What is a typical starting concentration range for Olaparib in cell culture experiments?
A2: The optimal concentration of Olaparib is highly dependent on the cell line, its genetic background (especially its HR status), and the specific experimental endpoint. For initial dose-response experiments, a broad range of concentrations is recommended. Based on published data, a starting range of 0.01 µM to 50 µM is often used.[6][7] In many cell lines, a concentration of 1 µM to 10 µM is sufficient to observe significant effects.[6][8] For example, in some studies, 5 µM Olaparib has been used for cell viability and DNA damage assays.[9][10] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.[11]
Q3: How should I prepare and store Olaparib?
A3: Olaparib is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the stock solution should be diluted in the appropriate cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[11]
Q4: How can I confirm that Olaparib is inhibiting PARP activity in my cells?
A4: PARP activity can be assessed using various methods. A common approach is to measure the levels of poly(ADP-ribose) (PAR) chains, which are the product of PARP activity. This can be done via Western blotting using an anti-PAR antibody or through ELISA-based assays.[12] Commercially available PARP activity assay kits provide a colorimetric or chemiluminescent readout of PARP activity.[13] A decrease in PAR levels in Olaparib-treated cells compared to vehicle-treated controls would indicate successful target engagement.
Q5: What are the common mechanisms of resistance to Olaparib?
A5: Resistance to Olaparib can arise through several mechanisms. One of the primary mechanisms is the restoration of homologous recombination function, for instance, through secondary mutations in BRCA genes that restore their reading frame.[4] Other mechanisms include increased drug efflux, post-translational modifications of PARP1 that reduce drug binding, and the loss of 53BP1, which can partially restore HR.[4][14] Additionally, upregulation of other DNA repair pathways or alterations in cell cycle checkpoints can contribute to resistance.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value or apparent resistance in a sensitive cell line. | Cell Line Integrity: The cell line may have lost its BRCA mutation or developed other resistance mechanisms over multiple passages. | Verify the identity and genetic characteristics (e.g., BRCA status) of your cell line using methods like STR profiling. Use low-passage cells for experiments.[11] |
| Experimental Conditions: Suboptimal drug concentration, incubation time, or cell seeding density. | Perform a thorough dose-response and time-course experiment. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[11] | |
| Drug Stability: Olaparib may have degraded due to improper storage or handling. | Prepare fresh dilutions of Olaparib from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] | |
| Inconsistent or highly variable results between experiments. | Inconsistent Cell Culture Practices: Variations in media, serum, or incubation conditions. | Maintain strict consistency in all cell culture procedures. Ensure cells are at a consistent confluency and passage number for each experiment.[11] |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations. | Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of drug dilutions to minimize pipetting variability.[11] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells can alter the concentration of media components and the drug. | Avoid using the outermost wells of the plate for critical experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[11] | |
| Unexpected cytotoxicity in vehicle-treated (DMSO) control cells. | DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Determine the maximum tolerated DMSO concentration for your specific cell line (typically <0.5%). Ensure the vehicle control has the same DMSO concentration as the highest drug concentration well.[11] |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and viability. | Regularly inspect your cell cultures for any signs of contamination. Perform routine mycoplasma testing. | |
| No significant increase in DNA damage (e.g., γH2AX foci) after Olaparib treatment. | Insufficient Incubation Time: The duration of drug exposure may not be long enough to induce detectable DNA damage. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing DNA damage. |
| Olaparib Alone May Not Induce High Levels of DSBs: In some cell lines, Olaparib alone may not cause a substantial increase in DSBs without an external DNA damaging agent. | Consider combining Olaparib with a DNA-damaging agent (e.g., radiation or a chemotherapeutic) to enhance the induction of DSBs.[15] |
Quantitative Data: Olaparib IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Olaparib can vary significantly depending on the cell line's genetic background, particularly its homologous recombination status. The following table summarizes representative IC50 values from various studies.
| Cell Line | Cancer Type | BRCA Status | Assay Type | IC50 Value (µM) | Reference |
| HCC-1937 | Breast Carcinoma | BRCA1 mutant | SRB Assay | Not sensitive | [6] |
| ES-2 | Ovarian Cancer | BRCA proficient | Growth Assay | ~25 | [16] |
| OVCAR8 | Ovarian Cancer | BRCA1 methylated (HR-deficient) | Growth Assay | ~2 | [16] |
| OV2295 | Ovarian Cancer | Not specified | Clonogenic Assay | 0.0003 | [17] |
| OV1369(R2) | Ovarian Cancer | Not specified | Clonogenic Assay | 21.7 | [17] |
| HCT116 | Colorectal Cancer | Not specified | Not specified | 2.799 | [18] |
| HCT15 | Colorectal Cancer | Not specified | Not specified | 4.745 | [18] |
| SW480 | Colorectal Cancer | Not specified | Not specified | 12.42 | [18] |
| Various Breast Cancer Cell Lines | Breast Cancer | Triple-Negative and Non-Triple-Negative | MTT Assay | 4.2 - 19.8 | [19] |
| Various Breast Cancer Cell Lines | Breast Cancer | Triple-Negative and Non-Triple-Negative | Colony Formation Assay | 0.6 - 3.2 | [19] |
| Various Pediatric Solid Tumor Cell Lines | Pediatric Solid Tumors | Not specified | SRB Assay | Median: 3.6 (Range: 1 - 33.8) | [6] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol provides a general method for determining the effect of Olaparib on cell proliferation and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[11]
-
Drug Treatment: Prepare serial dilutions of Olaparib in complete cell culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of Olaparib or vehicle control (DMSO) to the respective wells.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours) under standard cell culture conditions (37°C, 5% CO2).[7][11]
-
Viability Assessment (MTT):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Viability Assessment (SRB):
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B dye.
-
Wash and solubilize the dye with a Tris-based solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
PARP Activity Assay (Colorimetric)
This protocol outlines a general method for measuring PARP activity in cell lysates.
-
Cell Lysis: Treat cells with Olaparib or vehicle control for the desired time. Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Procedure (using a commercial kit):
-
Add equal amounts of protein from each sample to the wells of a histone-coated 96-well plate.
-
Add the reaction buffer containing biotinylated NAD+.
-
Incubate to allow for the PARP reaction to occur.
-
Wash the wells to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Compare the absorbance values of Olaparib-treated samples to the vehicle control to determine the percentage of PARP inhibition.
Immunofluorescence Staining for γH2AX (DNA Damage)
This protocol describes the detection of DNA double-strand breaks through the visualization of γH2AX foci.
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in chamber slides and allow them to adhere. Treat the cells with Olaparib, vehicle control, and a positive control (e.g., a known DNA damaging agent) for the desired duration.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-S139) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBST. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci in Olaparib-treated cells indicates an accumulation of DNA double-strand breaks.[15][20]
Visualizations
Caption: PARP inhibition by Olaparib leads to synthetic lethality in HR-deficient cancer cells.
Caption: Experimental workflow for optimizing Olaparib concentration.
Caption: Troubleshooting decision tree for common experimental issues with Olaparib.
References
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. PARP assay [assay-protocol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 15. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Overcoming off-target effects of ADPRT-IN-1 in cellular assays
Welcome to the technical support center for ADPRT-IN-1. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays and overcome potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent small molecule inhibitor designed to target ADP-ribosyltransferase 5 (ADPRT5), also known as PARP5a or Tankyrase-1 (TNKS1). PARP5a is involved in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle assembly.
Q2: What are the known or potential off-targets for this compound?
While this compound is highly potent for PARP5a/b, like many small molecule inhibitors, it may exhibit activity against other proteins, particularly at higher concentrations.[1][2] Potential off-targets may include other members of the PARP family or structurally related kinases.[3] It is crucial to experimentally determine the selectivity of this compound in your specific cellular system.[1]
Q3: What is the recommended starting concentration for cell-based assays?
For initial experiments, a dose-response curve is highly recommended, typically ranging from 10 nM to 10 µM.[4] For most cell lines, an effective concentration is observed between 100 nM and 1 µM. Using the lowest possible concentration that achieves the desired on-target effect is a key strategy to minimize off-target activity.[1][4]
Q4: How should I prepare and store this compound stock solutions?
Stock solutions should be prepared in DMSO at a concentration of 10 mM.[5] For storage, aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or below for long-term stability.[5] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity or artifacts.[6]
Q5: I'm observing poor solubility of this compound when diluted in my cell culture medium. What can I do?
Poor aqueous solubility is a common issue with hydrophobic small molecules.[4][6] First, ensure your stock solution in DMSO is fully dissolved. When preparing the working solution, dilute the stock into pre-warmed media and vortex gently. If solubility issues persist, the presence of serum in the media can sometimes help stabilize the compound.[5] However, it is critical to keep the final DMSO concentration below 0.5% to avoid artifacts.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: The observed phenotype does not match the genetic knockdown (siRNA/CRISPR) of PARP5a.
This is a common indicator of a potential off-target effect. The following steps can help you validate that your observed phenotype is due to the inhibition of PARP5a.
Validation Strategy
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PARP5a in your cells at the concentrations used. A temperature shift upon drug binding indicates target engagement.[1]
-
Use an Inactive Control: If available, use a structurally related but biologically inactive analog of this compound as a negative control.[4][7] This helps differentiate specific on-target effects from non-specific effects of the chemical scaffold.
-
Rescue Experiment: Attempt to "rescue" the phenotype by introducing a downstream effector that is constitutively active or by overexpressing a drug-resistant mutant of the target protein.
Troubleshooting Workflow: On-Target vs. Off-Target Phenotype
Problem 2: Unexpected cytotoxicity is observed at the effective concentration.
If cells are dying at concentrations where you expect to see a specific biological effect, it could be due to several factors.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of DMSO is non-toxic for your cell line, ideally ≤ 0.1%. Run a vehicle-only control to assess the effect of the solvent alone.[6] |
| Compound Instability | The inhibitor may be degrading in the cell culture media into a toxic byproduct.[5] Assess compound stability in your media over the course of the experiment using HPLC-MS. |
| Potent Off-Target Effect | The inhibitor may be affecting a pathway essential for cell survival.[6] Perform a selectivity screen (e.g., kinome scan) to identify potential off-targets. Lower the inhibitor concentration and shorten the treatment duration. |
| Cell Culture Health | The cells may be stressed, at a non-optimal confluence, or contaminated, making them more sensitive to treatment.[8] Ensure cells are healthy and regularly check for contamination. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound (Hypothetical Data)
This table presents hypothetical IC50 values to illustrate the concept of selectivity. Actual values must be determined experimentally.
| Target | Target Class | Biochemical IC50 (nM) | Notes |
| PARP5a (TNKS1) | ADP-Ribosyltransferase | 5 | Primary Target |
| PARP5b (TNKS2) | ADP-Ribosyltransferase | 8 | High potency against intended target family |
| PARP1 | ADP-Ribosyltransferase | 850 | >100-fold selectivity over PARP1 |
| CDK16 | Protein Kinase | 1,200 | Potential off-target at higher concentrations |
| DYRK1A | Protein Kinase | 2,500 | Potential off-target at higher concentrations |
| PARP10 | ADP-Ribosyltransferase | >10,000 | Highly selective against this family member |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Notes |
| Target Engagement (CETSA) | 1 µM - 10 µM | Higher concentrations ensure target saturation. |
| Wnt/β-catenin Pathway Reporter Assay | 50 nM - 500 nM | Titrate to find the lowest effective concentration. |
| Proliferation/Viability Assay (72h) | 10 nM - 5 µM | A wider range is needed to determine GI50. |
| Western Blot (downstream signaling) | 100 nM - 1 µM | Use a concentration known to inhibit the target. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound binds to its intended target, PARP5a, within intact cells.
Objective: To verify target engagement by observing the thermal stabilization of PARP5a upon ligand binding.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one group with this compound (e.g., 5 µM) and a control group with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble PARP5a at each temperature point using Western blotting or another suitable protein detection method.
-
Data Interpretation: A shift in the melting curve to a higher temperature for PARP5a in the this compound-treated samples indicates that the inhibitor has bound to and stabilized the protein.[1]
CETSA Experimental Workflow
References
ADPRT-IN-1 stability issues in long-term cell culture experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ADPRT-IN-1?
A1: this compound is presumed to be a PARP inhibitor. PARP enzymes are crucial for the cellular response to DNA damage.[1] They recognize single-strand breaks in DNA and initiate their repair. By inhibiting the catalytic activity of PARP, this compound prevents the repair of these breaks. In cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired DNA damage leads to cell death through a process called synthetic lethality.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO. The stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1] Before use, an aliquot should be completely thawed and brought to room temperature.
Q3: In which cell culture media is this compound expected to be stable?
A3: While specific stability data for this compound is unavailable, PARP inhibitors are commonly used in standard cell culture media like DMEM (Dulbecco's Modified Eagle Medium) and RPMI-1640, typically supplemented with 10% Fetal Bovine Serum (FBS).[1] However, the stability of any small molecule can be affected by media components, pH, and light exposure.[1] It is strongly recommended to experimentally verify the stability of this compound in your specific cell culture medium.
Q4: What are the key considerations for designing a long-term experiment with this compound?
A4: For long-term experiments, it is crucial to consider the stability of this compound in your culture medium over the planned duration. You may need to replenish the medium with a fresh inhibitor at regular intervals to maintain a constant effective concentration. Additionally, be mindful of potential cytotoxicity due to prolonged exposure. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experiment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after treatment. | - Inhibitor concentration is too high.- Prolonged exposure to the inhibitor.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Reduce the incubation time or consider intermittent dosing.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent results or lack of PARP inhibition. | - Inhibitor has degraded or is impure.- Variable compound stability in different media batches.- Inaccurate pipetting or mixing during dilutions. | - Purchase the inhibitor from a reputable source and store it correctly.- Perform a stability check of the inhibitor in each new batch of media or serum.- Use calibrated pipettes and ensure thorough mixing at each dilution step.[1] |
| Dose-response curves are not reproducible between experiments. | - Inconsistent cell seeding density.- Changes in cell culture conditions (e.g., CO2, temperature).- Variation in the passage number of cells. | - Standardize cell seeding protocols.- Ensure consistent incubator conditions.- Use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
The stability of a specific PARP inhibitor can vary. The following table provides an example of stability data for a generic PARP inhibitor in different cell culture media. Note: This is hypothetical data and should be used as a reference for designing your own stability studies.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 8 | 95.3 ± 3.5 | 92.1 ± 4.2 |
| 24 | 88.7 ± 4.1 | 81.5 ± 5.5 |
| 48 | 76.2 ± 5.8 | 65.3 ± 6.9 |
| 72 | 61.5 ± 6.2 | 48.9 ± 7.3 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the concentration at each time point to the concentration at time 0 using a suitable analytical method like HPLC-MS.
The in vitro half-life of Talazoparib, a known PARP inhibitor, has been determined to be 72.7 minutes in human liver microsomes.[4] While this is not a direct measure of stability in cell culture media, it provides an indication of its metabolic susceptibility.
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To quantify the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing and Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated analytical method such as HPLC-MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Assessing Cellular PARP Activity
Objective: To measure the inhibition of PARP activity in cells treated with this compound.
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (DMSO).
-
-
Induction of DNA Damage (Optional but recommended):
-
Treat cells with a DNA-damaging agent (e.g., H₂O₂) for a short period to induce PARP activity.
-
-
Cell Lysis and Permeabilization:
-
Wash the cells with PBS and then permeabilize them with a buffer containing a mild detergent.
-
-
PARP Activity Assay:
-
Use a commercially available PARP activity assay kit (colorimetric or chemiluminescent). These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which is a readout of PARP activity.
-
-
Data Analysis:
-
Measure the signal according to the manufacturer's instructions and normalize it to the protein concentration of each sample.
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Visualizations
References
Refining ADPRT-IN-1 treatment duration for optimal DNA damage
Welcome to the technical support center for ADPRT-IN-1, a potent and selective inhibitor of ADP-ribosyl transferase (ADPRT), also known as Poly(ADP-ribose) polymerase (PARP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for inducing DNA damage in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of ADPRT (PARP) enzymes. ADPRT enzymes are crucial for the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[1] By inhibiting ADPRT, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs), ultimately inducing significant DNA damage and potentially cell death.[1]
Q2: What is the optimal treatment duration with this compound to observe significant DNA damage?
A2: The optimal treatment duration is cell-line dependent and also depends on the desired experimental outcome. For acute DNA damage induction, a shorter treatment of 2 to 24 hours is often sufficient to observe an increase in DNA damage markers like γH2AX. For studies involving downstream effects like cell cycle arrest or apoptosis, a longer treatment of 24 to 72 hours may be necessary. It is recommended to perform a time-course experiment to determine the peak of DNA damage in your specific cell model.
Q3: How can I confirm that this compound is engaging its target in my cellular assay?
A3: Target engagement can be confirmed by observing a decrease in poly(ADP-ribose) (PAR) formation in cells treated with this compound following a DNA damaging challenge. A western blot for PAR is a standard method. Additionally, a Cellular Thermal Shift Assay (CETSA) can be performed to demonstrate direct binding of this compound to ADPRT.
Q4: I am not observing the expected level of DNA damage. What are some potential reasons?
A4: Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as upregulation of drug efflux pumps or compensatory DNA repair pathways.
-
Low Replication Rate: Cells that are not actively replicating may be less sensitive to ADPRT inhibition as the conversion of SSBs to DSBs often occurs during DNA replication.
-
Experimental Timing: The time point for assessing DNA damage may not be optimal. A time-course experiment is recommended.
Q5: What are potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, the potential for off-target effects exists with any small molecule inhibitor.[2] It is crucial to include appropriate controls in your experiments. To mitigate off-target concerns, use the lowest effective concentration of this compound and consider validating key findings with an orthogonal approach, such as siRNA-mediated knockdown of ADPRT.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High Cell Viability Despite Treatment | 1. This compound concentration is too low.2. Insufficient treatment duration.3. Cell line is resistant. | 1. Perform a dose-response curve to determine the IC50 value.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Use a positive control compound known to induce DNA damage. Consider using a different cell line. |
| Inconsistent Results Between Experiments | 1. Variation in cell density at the time of treatment.2. Inconsistent incubation times.3. Reagent variability. | 1. Ensure consistent cell seeding density and confluency.2. Strictly adhere to optimized incubation times.3. Use freshly prepared reagents and aliquot stock solutions to avoid freeze-thaw cycles. |
| High Background in DNA Damage Assays | 1. Suboptimal antibody concentration in immunofluorescence.2. Issues with cell fixation or permeabilization.3. High basal level of DNA damage in the cell line. | 1. Titrate primary and secondary antibodies to determine the optimal concentration.2. Optimize fixation and permeabilization protocols for your cell type.3. Ensure gentle handling of cells to minimize experimentally induced DNA damage. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Curve
Objective: To identify the concentration of this compound that induces a significant increase in DNA damage.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with the different concentrations for a fixed duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Immunostaining for γH2AX:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of γH2AX staining per nucleus.
-
Data Analysis: Plot the mean γH2AX intensity against the log of this compound concentration to determine the EC50 value.
Protocol 2: Time-Course Analysis of DNA Damage Induction
Objective: To determine the optimal treatment duration for maximal DNA damage.
Methodology:
-
Cell Seeding: Plate cells in multiple wells or plates.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest cells at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
Western Blot for DNA Damage Markers:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against γH2AX and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control. Plot the normalized γH2AX levels against time.
Visualizations
Caption: Mechanism of this compound induced DNA damage.
References
Addressing batch-to-batch variability of a novel ADPRT inhibitor
Welcome to the technical support center for A-1234, a novel ADP-ribosyltransferase (ADPRT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of A-1234 between different batches. What are the potential causes?
A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation and can stem from several factors.[1][2] Key areas to investigate include:
-
Compound Integrity: The purity and stability of each batch can differ. Degradation due to improper storage (exposure to light, air, or repeated freeze-thaw cycles) can reduce the effective concentration of the active compound.[3][4]
-
Solubility Issues: A-1234 is a hydrophobic molecule. Incomplete solubilization of the stock solution or precipitation in the assay medium can lead to inconsistent final concentrations.[2][4]
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent lots (e.g., serum, media) can significantly impact cellular response and the calculated IC50.[1][2]
-
Pipetting and Handling: Minor inconsistencies in preparing serial dilutions or adding the compound to assay plates can introduce significant variability.[1]
Q2: How should I prepare and store stock solutions of A-1234 to minimize variability?
A: Proper preparation and storage are critical for maintaining the integrity of A-1234.
-
Solvent Selection: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[5]
-
Dissolution: Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.[5]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles and light exposure.[3][6] Store these aliquots at -80°C for long-term stability.[3][5]
-
Working Dilutions: Prepare fresh working dilutions from a thawed aliquot for each experiment.[4] When diluting into aqueous media, add the DMSO stock to the media drop-wise while mixing to prevent precipitation.[2]
Q3: My A-1234 solution has a slight yellow tint, but the previous batch was colorless. Is this a concern?
A: Yes, a color change in your stock or working solution often indicates chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. We recommend running a quality control check, such as HPLC, to determine the purity of the discolored batch compared to a fresh, colorless batch.[3]
Q4: What are the expected IC50 values for A-1234?
A: The IC50 values for A-1234 can vary depending on the specific assay and cell line used. Below is a general range based on internal validation experiments. Significant deviations from these ranges may indicate batch-to-batch variability or issues with the experimental setup.
| Assay Type | Target/Cell Line | Reported IC50 Range |
| Biochemical Assay | Recombinant ADPRT1 | 5 - 25 nM |
| Cellular Assay (Proliferation) | BRCA-deficient cell lines | 50 - 200 nM |
| Cellular Assay (PARP Activity) | Various cancer cell lines | 20 - 100 nM |
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues you may encounter when working with A-1234.
Issue 1: Inconsistent IC50 Values Between Batches
If you are observing significant differences in the potency of A-1234 between batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility or Precipitation
If you observe precipitation in your stock solution upon thawing or in your assay plate wells, consider the following:
-
Stock Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock if the issue persists.[3]
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete redissolution before use.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced precipitation and artifacts.[4]
-
Media Pre-warming: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can help improve solubility.[5]
ADPRT Signaling Pathway
The following diagram illustrates the central role of ADPRT (PARP) in the DNA damage response and the mechanism of action of A-1234.
Caption: Simplified ADPRT (PARP) signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of A-1234.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[2]
-
Compound Preparation: Prepare serial dilutions of A-1234 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[2]
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of A-1234 or vehicle control.[2]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.[1]
Protocol 2: Universal Chemiluminescent PARP Assay
This protocol measures the ability of A-1234 to inhibit endogenous PARP activity in cell lysates.
-
Cell Treatment: Seed cells (e.g., LoVo cells) in a suitable culture dish and allow them to adhere overnight. Treat cells with a range of A-1234 concentrations (e.g., 1-300 nM) for 1 hour.[7]
-
Cell Lysis: Harvest and lyse the cells in PARP Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7] Adjust the protein concentration of all samples to be equal (e.g., 40 µg per sample).[7]
-
PARP Assay: Perform the PARP assay according to the manufacturer's instructions (e.g., Trevigen's Universal PARP Assay Kit). This typically involves incubating the cell lysate in a 96-well plate coated with histones, along with biotinylated NAD+.
-
Detection: Add a Streptavidin-HRP conjugate, followed by a chemiluminescent substrate.[7]
-
Measurement: Read the luminescent signal using a plate reader.
-
Analysis: Plot the luminescence against the log of the A-1234 concentration and fit a sigmoidal dose-response curve to determine the IC50 value for PARP inhibition.[7]
Caption: Workflow for qualifying a new batch of A-1234.
References
Technical Support Center: Managing Adverse Effects of PARP Inhibitors in Preclinical Models
Welcome to the technical support center for researchers utilizing PARP inhibitors in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common adverse effects encountered during your experiments.
I. Hematological Toxicities
Hematological toxicities, including anemia, neutropenia, and thrombocytopenia, are among the most common adverse effects observed with PARP inhibitor treatment in preclinical models. These effects are often on-target, stemming from the inhibition of PARP1 and PARP2, which play roles in DNA repair and hematopoietic stem cell function.
FAQs & Troubleshooting
Question 1: We are observing a significant drop in red blood cell counts, hemoglobin, and hematocrit in our mice treated with a PARP inhibitor. How can we confirm and manage this anemia?
Answer:
Anemia is a frequent finding with PARP inhibitor administration. Management involves careful monitoring and potential dose adjustments.
-
Confirmation:
-
Perform regular Complete Blood Counts (CBCs) to monitor red blood cell parameters. A detailed protocol is provided below.
-
Observe mice for clinical signs of anemia, such as pale footpads and ears, lethargy, and increased respiratory rate.
-
-
Troubleshooting & Management:
-
Dose Reduction: Consider a dose reduction of the PARP inhibitor. The extent of reduction will depend on the severity of the anemia and the specific inhibitor being used.
-
Supportive Care: In cases of severe anemia, supportive measures may be necessary, although this can be a confounding factor in efficacy studies. Consultation with a veterinarian is recommended.
-
Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs is a potential intervention but should be carefully considered as it can impact study outcomes.
-
Question 2: Our preclinical model is showing a sharp decrease in neutrophil counts following PARP inhibitor treatment. What is the underlying mechanism and how should we proceed?
Answer:
Neutropenia is a common dose-limiting toxicity of PARP inhibitors.
-
Mechanism: PARP inhibitors can interfere with granulopoiesis, the process of neutrophil production in the bone marrow. This is thought to be related to the role of PARP enzymes in the proliferation and differentiation of hematopoietic progenitor cells.
-
Troubleshooting & Management:
-
Monitoring: Conduct serial CBCs to track the absolute neutrophil count (ANC).
-
Dose Interruption/Reduction: If severe neutropenia (ANC < 500 cells/µL) is observed, a temporary interruption of dosing is recommended until recovery. Subsequent cycles may require a dose reduction.
-
G-CSF Support: The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. However, its impact on the tumor microenvironment and overall study results should be carefully evaluated.
-
Question 3: We have noted a significant decline in platelet counts in our rat model. What are the best practices for managing PARP inhibitor-induced thrombocytopenia?
Answer:
Thrombocytopenia, or a low platelet count, is another key hematological toxicity.
-
Mechanism: The precise mechanism is still under investigation but is thought to involve the disruption of megakaryopoiesis (platelet production) in the bone marrow, potentially through interference with thrombopoietin (TPO) signaling pathways.
-
Troubleshooting & Management:
-
Platelet Monitoring: Regularly monitor platelet counts via CBC.
-
Dose Modification: For moderate to severe thrombocytopenia, dose interruption followed by a dose reduction is the standard approach.
-
Thrombopoietin Receptor Agonists (TPO-RAs): In specific experimental contexts, the use of TPO-RAs could be explored to stimulate platelet production, but their potential effects on the primary study endpoints must be considered.[1][2]
-
Experimental Protocols: Hematological Assessment
Complete Blood Count (CBC) in Mice
This protocol outlines the procedure for obtaining and analyzing a complete blood count from mice treated with PARP inhibitors.
-
Blood Collection:
-
Collect 50-100 µL of blood from the saphenous or facial vein using a sterile lancet.
-
Collect the blood into EDTA-coated microtubes to prevent coagulation.
-
Ensure the tube is adequately filled to the recommended volume to maintain the correct blood-to-anticoagulant ratio.
-
-
Analysis:
-
Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample as soon as possible, ideally within 24 hours of collection.
-
Use a calibrated automated hematology analyzer suitable for mouse blood.
-
Key parameters to assess include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet (PLT) count
-
-
-
Data Interpretation:
-
Compare the results from treated animals to a vehicle-treated control group.
-
Establish baseline blood counts for all animals before initiating treatment.
-
Monitor trends in blood cell counts over the course of the study.
-
Bone Marrow Analysis by Flow Cytometry
This protocol provides a method for analyzing hematopoietic stem and progenitor cell (HSPC) populations in the bone marrow of mice.
-
Bone Marrow Isolation:
-
Euthanize the mouse and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with an appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Lyse red blood cells using an ammonium (B1175870) chloride-based lysis buffer.
-
Wash the remaining cells with buffer and centrifuge to obtain a cell pellet.
-
-
Cell Staining:
-
Resuspend the cells in a staining buffer.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies that identify different HSPC populations (e.g., LSK cells: Lineage-negative, Sca-1-positive, c-Kit-positive).
-
-
Flow Cytometry Analysis:
Quantitative Data Summary: Hematological Toxicities
| PARP Inhibitor | Preclinical Model | Anemia | Neutropenia | Thrombocytopenia | Citation(s) |
| Olaparib | Mouse | Increased risk of all-grade and G3-4 anemia. | Increased risk of all-grade neutropenia. | Increased risk of all-grade thrombocytopenia. | [7][8] |
| Niraparib (B1663559) | Mouse Xenograft | Noted as a common AE. | Noted as a common AE. | A significant and often dose-limiting toxicity. | [9][10][11] |
| Rucaparib | Human (pooled analysis) | Anemia is a common AE. | Neutropenia is a common AE. | Thrombocytopenia is a common AE. | [12][13] |
| Talazoparib (B560058) | Human (clinical trial) | Any grade: 52.8% | Any grade: 34.6% | Any grade: 26.9% | [3][4][5][14][15] |
Note: The quantitative data presented is largely from clinical trials, as specific quantitative preclinical data for direct comparison is limited in the public domain. The trends observed in clinical settings are generally reflective of preclinical findings.
Signaling Pathway Diagrams
Caption: PARP inhibitor-induced hematological toxicity pathway.
II. Gastrointestinal Toxicities
Gastrointestinal (GI) side effects, particularly nausea and vomiting, are common with PARP inhibitors. These are often most pronounced in the initial phase of treatment.
FAQs & Troubleshooting
Question 4: Our rats are exhibiting pica behavior (eating non-nutritive substances) after being treated with a PARP inhibitor. Is this a reliable indicator of nausea, and how can we manage it?
Answer:
Pica behavior in rats is a well-established preclinical model for nausea and emesis, as rats lack a vomiting reflex.
-
Confirmation:
-
Quantify the amount of kaolin (B608303) (a non-nutritive clay) consumed by the rats. An increase in kaolin consumption compared to control animals is indicative of a nausea-like state.
-
-
Troubleshooting & Management:
-
Dose and Schedule: Nausea is often dose-dependent. Consider if the dose can be reduced while maintaining efficacy. Administering the compound with food may also help.
-
Antiemetic Co-administration: Prophylactic treatment with a 5-HT3 receptor antagonist, such as ondansetron, can be effective in mitigating nausea. The timing of antiemetic administration relative to the PARP inhibitor is crucial.[14]
-
Experimental Protocol: Pica Behavior Assay in Rats
-
Acclimation:
-
House rats individually and acclimate them to the experimental cages for at least 3 days.
-
Provide ad libitum access to standard chow, water, and a pre-weighed amount of kaolin in a separate food container.
-
-
Baseline Measurement:
-
For 2-3 days prior to treatment, measure the daily consumption of chow, water, and kaolin to establish a baseline for each animal.
-
-
Treatment:
-
Administer the PARP inhibitor or vehicle control.
-
-
Post-Treatment Measurement:
-
Over the next 24-48 hours, measure the consumption of chow, water, and kaolin at regular intervals.
-
-
Data Analysis:
-
Calculate the change in kaolin consumption from baseline for each animal.
-
Compare the kaolin intake between the treated and control groups. A statistically significant increase in kaolin consumption in the treated group indicates a nausea-like response.
-
Signaling Pathway Diagram: Nausea
Caption: Simplified pathway of PARP inhibitor-induced nausea.
III. Fatigue
Fatigue is a common and debilitating side effect of cancer therapies, including PARP inhibitors. In preclinical models, this can manifest as reduced voluntary activity.
FAQs & Troubleshooting
Question 5: Our mice treated with a PARP inhibitor are showing significantly reduced activity in their cages. How can we quantify this fatigue-like behavior and what are the potential underlying mechanisms?
Answer:
Reduced voluntary activity is a key indicator of fatigue in preclinical models.
-
Quantification:
-
Voluntary Wheel Running: Equip cages with running wheels and monitor the daily running distance and duration. A significant decrease compared to baseline and control animals suggests fatigue.
-
Treadmill Test: A forced treadmill test can also be used to assess endurance and fatigue.
-
-
Mechanism: PARP inhibitor-induced fatigue is thought to be multifactorial, with evidence pointing towards the induction of a pro-inflammatory state, including the release of certain cytokines that can lead to neuroinflammation.
-
Troubleshooting & Management:
-
Dose Evaluation: Assess if the fatigue is dose-dependent and if a dose reduction can alleviate the symptom without compromising the study's objectives.
-
Supportive Care: Ensure animals have easy access to food and water.
-
Experimental Protocol: Voluntary Wheel Running in Mice
-
Acclimation:
-
Individually house mice in cages equipped with a low-resistance running wheel.
-
Allow a 1-2 week acclimation period for the mice to establish a stable baseline of running activity.
-
-
Baseline Monitoring:
-
Record the number of wheel rotations continuously using an automated data collection system.
-
Calculate the average daily running distance for each mouse over the last 3-5 days of the acclimation period to establish a baseline.
-
-
Treatment:
-
Administer the PARP inhibitor or vehicle control.
-
-
Post-Treatment Monitoring:
-
Continue to record wheel running activity throughout the treatment period.
-
-
Data Analysis:
-
Compare the post-treatment running distance to the baseline for each mouse.
-
Analyze the differences in running activity between the treated and control groups.
-
Signaling Pathway Diagram: Fatigue
Caption: Proposed pathway of PARP inhibitor-induced fatigue.
References
- 1. Avatrombopag Optimizes Response to Niraparib by Managing Thrombocytopenia Associated with Poly-ADP Ribose Polymerase (PARP) Inhibition in Ovarian Cancer and Breast Cancer: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging data on thrombopoietin receptor agonists for management of chemotherapy-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. A Phase I trial of talazoparib in patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial activation induced by brain trauma is suppressed by post-injury treatment with a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Toxicity of Maintenance Olaparib Versus Placebo in Advanced Malignancies: A Systematic Review and Meta-analysis | Anticancer Research [ar.iiarjournals.org]
- 8. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcancer.org [jcancer.org]
- 12. Safety of Approved Rucaparib Starting Dose Confirmed from Pooled Analysis - The Oncology Pharmacist [theoncologypharmacist.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Study Investigates Risk of Hematological AEs After Talazoparib Regimen for mCRPC | Docwire News [docwirenews.com]
- 15. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of ADPRT-IN-1 in Combination Therapies
Disclaimer: Information regarding the specific compound "ADPRT-IN-1" is limited in publicly available scientific literature. Therefore, this guide provides information based on the well-characterized class of Poly (ADP-ribose) Polymerase (PARP) inhibitors, to which ADP-ribosyltransferases (ADPRTs) are closely related. The experimental protocols and troubleshooting advice are general and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ADPRT inhibitors like this compound?
A1: ADPRT inhibitors, similar to PARP inhibitors, function by blocking the enzymatic activity of ADP-ribosyltransferases. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting ADPRT, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways (e.g., mutations in BRCA1/2), this accumulation of DSBs leads to cell death through a process called synthetic lethality.
Q2: Why is combination therapy often necessary to improve the therapeutic index of ADPRT inhibitors?
A2: While potent in specific cancer types, ADPRT inhibitors can face challenges such as acquired resistance and dose-limiting toxicities. Combination therapies aim to enhance the inhibitor's anti-tumor efficacy, allowing for lower, less toxic doses to be used. This can be achieved by co-targeting parallel DNA damage response (DDR) pathways or other survival signaling pathways that cancer cells may rely on when ADPRT is inhibited.
Q3: What are some common combination strategies for ADPRT inhibitors?
A3: Common strategies include combining ADPRT inhibitors with:
-
Chemotherapy: Platinum-based agents (e.g., carboplatin) and topoisomerase inhibitors that also induce DNA damage can synergize with ADPRT inhibition.
-
PI3K/AKT/mTOR Pathway Inhibitors: This pathway is often upregulated in cancer and can contribute to resistance. Inhibiting this pathway can re-sensitize cells to PARP inhibitors.[1][2][3]
-
ATR/WEE1 Inhibitors: These proteins are key regulators of the cell cycle checkpoints activated in response to DNA damage. Inhibiting them can prevent cancer cells from repairing the damage induced by ADPRT inhibitors, leading to mitotic catastrophe.
-
Immune Checkpoint Inhibitors: By increasing the mutational burden in tumor cells, PARP inhibitors may enhance their recognition by the immune system, creating synergy with immunotherapies.[4]
Q4: How do I determine if the combination of this compound and another drug is synergistic, additive, or antagonistic?
A4: The Chou-Talalay method is a widely accepted approach to quantify the interaction between two or more drugs.[4][5][6][7] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
This requires generating dose-response curves for each drug individually and in combination at a constant ratio.
Q5: What are common causes of inconsistent results in my cell-based assays with this compound?
A5: Inconsistent results can arise from several factors, including:
-
Inhibitor Instability: Ensure the inhibitor is properly stored and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Cell Culture Variability: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Pipetting Errors: Use calibrated pipettes and proper techniques, especially when preparing serial dilutions.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic level (typically <0.5%).
Troubleshooting Guides
Problem 1: High Background or No Signal in Western Blot for Poly(ADP-ribose) (PAR)
| Possible Cause | Suggested Solution |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the protein size.[8][9][10][11] |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[8][12] |
| Low Primary Antibody Concentration | Increase the primary antibody concentration or incubate overnight at 4°C.[8][12] |
| Low PAR Levels in Control Cells | To induce PARP activity, treat a positive control well with a DNA damaging agent (e.g., H₂O₂) for a short period before lysis. |
| Inactive Secondary Antibody or Substrate | Use fresh secondary antibody and ECL substrate. Test the secondary by dotting a small amount on the membrane and adding substrate.[8][12] |
Problem 2: High Variability in Cell Viability (e.g., CellTiter-Glo) Assay
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete Cell Lysis | After adding the reagent, ensure proper mixing on an orbital shaker for the recommended time to achieve complete cell lysis.[13] |
| Inhibitor Precipitation | Visually inspect the wells after adding the inhibitor. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Inconsistent Incubation Times | Ensure that the time from reagent addition to reading the luminescence is consistent for all plates.[13] |
Problem 3: Difficulty Interpreting Synergy Analysis (Chou-Talalay Method)
| Possible Cause | Suggested Solution |
| Poor Quality Dose-Response Curves | Ensure that the dose ranges for each drug span from minimal to maximal effect (e.g., 10% to 90% inhibition). The correlation coefficient (r-value) of the median-effect plot should be >0.95.[6][7] |
| Incorrect Experimental Design | For the initial analysis, maintain a constant ratio of the two drugs in the combination experiments.[7] |
| Data Entry Errors in Software | Double-check that the doses and corresponding effects (fraction affected) are correctly entered into the analysis software (e.g., CompuSyn). |
| CI Values Vary Significantly at Different Effect Levels | This is common. Report CI values at multiple effect levels (e.g., CI₅₀, CI₇₅, CI₉₀) as the nature of the interaction can be dose-dependent.[14] |
Data Presentation
Summarizing quantitative data in a structured format is crucial for interpreting the results of combination therapies. Below are examples of tables used to present data on the efficacy of PARP inhibitors in combination with other agents.
Table 1: In Vitro Cytotoxicity and Synergy of Olaparib and a PI3K Inhibitor (BKM120) in Ovarian Cancer Cell Lines [1][3]
| Cell Line | Olaparib IC₅₀ (µM) | BKM120 IC₅₀ (µM) | Combination IC₅₀ (Olaparib, µM) | Combination IC₅₀ (BKM120, µM) | Combination Index (CI) at IC₅₀ |
| SKOV3 | 8.5 ± 1.2 | 2.1 ± 0.4 | 3.2 ± 0.6 | 0.8 ± 0.1 | 0.75 |
| HEYA8 | 6.9 ± 0.9 | 1.8 ± 0.3 | 2.5 ± 0.5 | 0.6 ± 0.1 | 0.68 |
| IGROV1 | 9.2 ± 1.5 | 2.5 ± 0.5 | 3.8 ± 0.7 | 1.0 ± 0.2 | 0.82 |
CI < 1 indicates a synergistic interaction.
Table 2: Clinical Efficacy of Veliparib (B1684213) in Combination with Chemotherapy in Advanced Squamous Cell Lung Cancer [15][16]
| Efficacy Endpoint | Veliparib + Chemo (n=486) | Placebo + Chemo (n=484) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 12.2 months | 11.2 months | 0.853 (0.747 - 0.974) | 0.032 |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.6 months | 0.897 (0.779 - 1.032) | 0.107 |
| Overall Response Rate (ORR) | 37% | 37% | N/A | N/A |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions for determining the number of viable cells in culture based on the quantitation of ATP.[13][15][17]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Drug Treatment: Add this compound, the combination drug, or the combination treatment at various concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation with Compounds: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate-reading luminometer.
Protocol 2: Western Blot for Detecting Poly(ADP-ribose) (PAR) Levels
This protocol outlines the general steps for detecting changes in PAR levels as a marker of ADPRT/PARP activity.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. Include an untreated control and a positive control (e.g., treated with H₂O₂ for 10 minutes to induce DNA damage).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of ADPRT/PARP inhibition.
Caption: Experimental workflow for evaluating combination therapies.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitor and PI3K Inhibitor Combo in Breast and Ovarian Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 15. iris.unito.it [iris.unito.it]
- 16. ascopubs.org [ascopubs.org]
- 17. Efficacy and safety of veliparib plus chemotherapy for the treatment of lung cancer: A systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating unexpected interactions of ADPRT-IN-1 with other compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate unexpected interactions when working with ADPRT-IN-1, a novel and potent inhibitor of Poly (ADP-ribose) Polymerase (PARP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Poly (ADP-ribose) Polymerase (PARP) family of enzymes. These enzymes play a critical role in the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic stability.[1][2] PARP enzymes detect DNA single-strand breaks and, upon activation, synthesize poly (ADP-ribose) chains on target proteins. This process recruits other DNA repair factors to the site of damage.[2] this compound competitively binds to the NAD+ binding site of PARP, preventing this synthesis and trapping PARP on the DNA. This leads to the accumulation of unresolved DNA lesions, ultimately causing cell death, particularly in cancer cells with pre-existing DNA repair defects (a concept known as synthetic lethality).[1][3]
Q2: We are observing higher-than-expected cytotoxicity when co-administering this compound with another compound. What could be the cause?
A2: Enhanced cytotoxicity can stem from several types of interactions:
-
Pharmacodynamic Synergy: The co-administered compound may also induce DNA damage or inhibit a parallel DNA repair pathway, leading to a synergistic effect with this compound's PARP inhibition. For example, many chemotherapeutic agents like temozolomide (B1682018) work by damaging DNA, and their effects are potentiated by PARP inhibitors.[4]
-
Metabolic Drug-Drug Interaction (DDI): this compound or the co-administered compound might inhibit the metabolic enzymes responsible for clearing the other drug. The primary enzymes to investigate are the Cytochrome P450 (CYP) family.[5][6] Inhibition of a key CYP enzyme can lead to increased exposure and exaggerated pharmacological effects, including toxicity.[7]
-
Off-Target Effects: While designed to be specific, this compound or the other compound could have off-target effects that converge on a critical cellular pathway, leading to unexpected toxicity.[8]
Q3: How can we begin to investigate if a Drug-Drug Interaction (DDI) is occurring?
A3: A systematic, risk-based approach is recommended.[5][6] The first step is to conduct in vitro studies to determine if this compound is a substrate, inhibitor, or inducer of major drug-metabolizing enzymes and transporters.[7][9] The FDA provides guidance on which enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4) and transporters (e.g., P-glycoprotein) are most critical to investigate.[5][6] Based on these in vitro results, you can predict the risk of an in vivo DDI and decide if further clinical studies are necessary.[10]
Q4: Our results from enzymatic assays and cell-based assays are inconsistent. Why might this be?
A4: Discrepancies between biochemical (enzymatic) and cell-based assays are common and can be informative. Potential causes include:
-
Cellular Permeability: this compound may have poor permeability into the cells used in your assay, resulting in a lower apparent potency compared to a purified enzyme assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, reducing its intracellular concentration.[5]
-
Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized by the cells, leading to a loss of activity over the course of a longer cell-based experiment.
-
Off-Target Effects in Cells: In a cellular context, the compound's phenotype could be influenced by off-target effects not present in a purified enzyme assay.[8] It is crucial to use assays that can quantitatively measure compound-target engagement within live cells to confirm cellular activity.[1]
Quantitative Data Summary
The following tables summarize hypothetical characterization data for this compound. These values are provided as a reference for expected performance and as a baseline for troubleshooting.
Table 1: this compound PARP Family Inhibitory Profile
| PARP Enzyme | IC50 (nM) | Assay Type |
| PARP1 | 1.2 | Enzymatic, Chemiluminescent |
| PARP2 | 3.5 | Enzymatic, Chemiluminescent |
| PARP3 | 85.7 | Enzymatic, Chemiluminescent |
| TNKS1 (PARP5a) | > 10,000 | Enzymatic, Chemiluminescent |
| TNKS2 (PARP5b) | > 10,000 | Enzymatic, Chemiluminescent |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is representative of typical results from assays like those described by BPS Bioscience.[11]
Table 2: this compound In Vitro DDI Potential - Cytochrome P450 Inhibition
| CYP Isoform | IC50 (µM) | Interaction Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 15.2 | Low-Moderate |
| CYP2C19 | 8.9 | Moderate |
| CYP2D6 | > 50 | Low |
| CYP3A4 (Midazolam) | 2.5 | High |
| CYP3A4 (Testosterone) | 3.1 | High |
This data suggests that this compound has the potential to act as a perpetrator of drug-drug interactions by inhibiting CYP3A4 and, to a lesser extent, CYP2C19. Co-administration with drugs metabolized by these enzymes should be carefully considered.[5][7]
Visual Guides and Workflows
// Nodes DNA_Damage [label="DNA Single-Strand Break", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1 [label="PARP1", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PAR [label="PAR Chains", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADPRT_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; Repair_Factors [label="DNA Repair\nComplex (e.g., XRCC1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repair [label="DNA Repair", fillcolor="#F1F3F4", fontcolor="#202124"]; Trapped_Complex [label="Trapped PARP1-DNA\nComplex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Death [label="Replication Fork Collapse\n& Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> PARP1 [label=" recruits"]; PARP1 -> PAR [label=" synthesizes"]; NAD -> PARP1 [label=" substrate"]; PAR -> Repair_Factors [label=" recruits"]; Repair_Factors -> Repair [label=" mediates"];
ADPRT_IN_1 -> PARP1 [label=" inhibits", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#EA4335"]; PARP1 -> Trapped_Complex [label=" forms", style=dashed]; ADPRT_IN_1 -> Trapped_Complex [style=invis]; // for layout Trapped_Complex -> Cell_Death [label=" leads to"];
// Rank {rank=same; NAD; ADPRT_IN_1} {rank=same; PAR; Trapped_Complex} }
Caption: Mechanism of action of this compound in the PARP signaling pathway.
// Nodes Observation [label="Observation:\nUnexpected Cytotoxicity or\nAltered Efficacy in Co-dosing", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Hypothesis [label="Formulate Hypothesis:\n1. Pharmacodynamic Synergy?\n2. Metabolic DDI (CYP/Transporter)?\n3. Off-Target Effect?", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_DDI [label="In Vitro DDI Screening:\n- CYP Inhibition Assay\n- Transporter Inhibition Assay\n- CYP Induction Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PD_Assays [label="Pharmacodynamic Assays:\n- Cell Viability (Matrix Dosing)\n- Mechanistic Assays (e.g., DNA damage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Off_Target [label="Off-Target Screening:\n- Kinase Panel Screen\n- Target Engagement Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_DDI [label="Analyze DDI Data:\nCalculate IC50 values.\nPredict in vivo risk.", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_PD [label="Analyze PD Data:\nCalculate Synergy Scores\n(e.g., Bliss, Loewe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_OT [label="Analyze Off-Target Hits:\nIdentify overlapping pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion & Next Steps:\n- Confirm mechanism\n- Adjust experimental plan\n- Consider clinical DDI study", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges Observation -> Hypothesis; Hypothesis -> In_Vitro_DDI [label=" Test for DDI"]; Hypothesis -> PD_Assays [label=" Test for Synergy"]; Hypothesis -> Off_Target [label=" Test for Off-Target"]; In_Vitro_DDI -> Analyze_DDI; PD_Assays -> Analyze_PD; Off_Target -> Analyze_OT; Analyze_DDI -> Conclusion; Analyze_PD -> Conclusion; Analyze_OT -> Conclusion; }
Caption: Experimental workflow for diagnosing unexpected compound interactions.
Troubleshooting Guides
Issue: High Variability Between Replicates in Cell-Based Assays
| Potential Cause | Suggested Solution | Reference |
| Inconsistent Cell Seeding | Use a calibrated automated cell counter. Ensure homogenous cell suspension before and during plating. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media/PBS. | [5] |
| Compound Precipitation | Visually inspect compound dilutions and final assay wells under a microscope. Determine the maximum non-toxic and soluble concentration before beginning experiments. | [5] |
| Cell Health Issues | Perform a baseline cell viability assay (e.g., Trypan Blue or CellTiter-Glo®) before compound addition to ensure a healthy starting culture. Monitor cell morphology throughout the experiment. | [12] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing in wells after compound addition. | N/A |
Issue: this compound Shows Potency in an Enzymatic Assay but Weak Activity in a Cellular Assay
| Potential Cause | Suggested Solution | Reference |
| Poor Cell Permeability | Use a cell line with known high permeability or perform a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell. | [1] |
| Active Compound Efflux | Test for efflux using cell lines that overexpress specific transporters (e.g., P-gp). Co-administer a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored. | [5] |
| Compound Instability/Metabolism | Measure the concentration of this compound in the cell culture media over time using LC-MS to assess its stability. | [7] |
| Incorrect Assay Endpoint | Ensure the cellular assay readout is directly linked to PARP inhibition. Measure PARylation levels in the cell (e.g., by Western Blot or ELISA) as a direct pharmacodynamic marker. | [4][11] |
Key Experimental Protocols
Protocol 1: Cellular PARP Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits to measure the PARP activity inside cells treated with this compound.[4]
Materials:
-
Cell line of interest (e.g., LoVo)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Universal Chemiluminescent PARP Assay Kit (containing histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)
-
Luminometer-capable plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 300 nM) for 1-4 hours.
-
Cell Lysis: Aspirate media, wash cells with cold PBS, and lyse them in PARP buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4] Normalize all samples to the same concentration (e.g., 40 µg per sample).
-
PARP Reaction: Add the normalized lysates to the histone-coated 96-well strip plate provided in the kit.
-
PARylation: Add the reaction cocktail containing biotinylated NAD+ and incubate to allow PARP enzymes in the lysate to PARylate the histone substrate.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the luminescent signal using a microplate reader.
-
Analysis: Plot the luminescent signal against the log of this compound concentration and fit a dose-response curve to determine the cellular IC50.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the potential of this compound to inhibit major CYP isoforms.[5]
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Specific fluorescent probe substrates and known inhibitors for each CYP isoform (e.g., EROD for CYP1A2, MFC for CYP2D6)
-
NADPH regenerating system
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in buffer.
-
Pre-incubation: In a 96-well plate, add HLM, buffer, and this compound (or control inhibitor/vehicle). Pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the specific fluorescent CYP probe substrate to all wells. Immediately add the NADPH regenerating system to initiate the metabolic reaction.
-
Kinetic Reading: Place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence every minute for 30-60 minutes. The product of the reaction is fluorescent.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent activity against the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each CYP isoform.
-
Protocol 3: Cell Viability Assay (ATP-based)
This protocol determines the effect of this compound, alone or in combination, on cell viability by measuring intracellular ATP levels.[13]
Materials:
-
Cell line of interest
-
This compound and co-treatment compound
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer-capable plate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, the second compound, or a combination of both (using a dose-response matrix design). Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, under standard cell culture conditions.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
For single-agent treatments, plot viability vs. log concentration to determine the GI50 (concentration for 50% growth inhibition).
-
For combination treatments, synergy can be calculated using models such as the Bliss independence or Loewe additivity models.
-
References
- 1. Target Engagement Assays for PARP and DDR Pathway Targets [worldwide.promega.com]
- 2. amsbio.com [amsbio.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 7. bioivt.com [bioivt.com]
- 8. criver.com [criver.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bioivt.com [bioivt.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Selectivity of PARP Inhibitors: Validating PARP1 vs. PARP2 Inhibition
This guide provides a comprehensive comparison of the selectivity of poly(ADP-ribose) polymerase (PARP) inhibitors, with a focus on distinguishing between PARP1 and PARP2 inhibition. As specific data for ADPRT-IN-1 is not publicly available, this guide will use the highly selective PARP1 inhibitor, NMS-P118, and the well-characterized dual PARP1/PARP2 inhibitor, Olaparib, as illustrative examples. This framework can be applied to evaluate the selectivity profile of any PARP inhibitor.
The differential inhibition of PARP1 and PARP2 is of significant interest in drug development. While PARP1 is the primary enzyme responsible for DNA single-strand break repair and its inhibition is key to the synthetic lethality approach in cancer therapy, PARP2 inhibition has been associated with hematological toxicities. Therefore, developing inhibitors with high selectivity for PARP1 over PARP2 is a critical goal for improving therapeutic outcomes.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values for NMS-P118 and Olaparib against PARP1 and PARP2. A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for PARP2 by the IC50 for PARP1, with a higher number indicating greater selectivity for PARP1.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP2/PARP1) |
| NMS-P118 | 0.9 | 139 | 154 |
| Olaparib | 5 | 1 | 0.2 |
Note: The IC50 values are compiled from publicly available data and may vary depending on the specific assay conditions.
Signaling Pathway of PARP1 and PARP2 in DNA Damage Response
PARP1 and PARP2 are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon DNA damage, PARP1 and PARP2 are recruited to the site of the break, where they become catalytically activated. They utilize NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the DNA lesion.
Caption: PARP1 and PARP2 signaling in DNA single-strand break repair.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Both biochemical and cell-based assays are essential for a comprehensive evaluation.
Biochemical Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PARP1 and PARP2. A common method is a histone-ribosylation assay.
Principle: Recombinant PARP1 or PARP2 enzyme is incubated with a DNA template (to activate the enzyme), a histone substrate, and biotinylated NAD+. In the presence of an active enzyme, biotinylated ADP-ribose is transferred to the histone substrate. The amount of biotinylated histone is then quantified, typically using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate. The signal intensity is inversely proportional to the inhibitory activity of the compound being tested.
Workflow:
Caption: Workflow for a biochemical PARP inhibition assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1.
-
Reaction Setup: In each well, add the PARP enzyme (either PARP1 or PARP2), a DNA activator (e.g., sheared salmon sperm DNA), and varying concentrations of the test inhibitor (e.g., this compound).
-
Reaction Initiation: Add biotinylated NAD+ to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature to allow for PARylation.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the light output using a luminometer. The signal is inversely proportional to the inhibition of the PARP enzyme. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based PARP Activity Assay
This assay measures the inhibition of PARP activity within a cellular context, providing a more physiologically relevant assessment of a compound's potency.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The test inhibitor is then added, and the level of poly(ADP-ribose) (PAR) in the cell lysate is measured, typically by an ELISA-based method or Western blot. A decrease in PAR levels indicates inhibition of PARP activity.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to stimulate PARP activity, in the presence of varying concentrations of the test inhibitor.
-
Cell Lysis: After the treatment period, lyse the cells to release the cellular contents.
-
PAR Quantification (ELISA):
-
Coat a 96-well plate with an anti-PAR antibody.
-
Add the cell lysates to the wells.
-
Detect the captured PAR using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: The signal is directly proportional to the amount of PAR in the cells. IC50 values are determined by plotting the percentage of PAR formation against the log of the inhibitor concentration.
PARP Trapping Assay
This assay measures the ability of an inhibitor to "trap" PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors that contributes to their cytotoxicity.
Principle: PARP inhibitors can stabilize the complex between PARP and DNA, preventing the enzyme from dissociating after PARylation. This trapping can be more cytotoxic than simple catalytic inhibition. The assay quantifies the amount of PARP1 or PARP2 that remains bound to chromatin after treatment with an inhibitor and a DNA-damaging agent.
Detailed Protocol:
-
Cell Treatment: Treat cells with a DNA-damaging agent and the test inhibitor.
-
Cell Fractionation: Perform cellular fractionation to separate the chromatin-bound proteins from the soluble proteins.
-
Quantification: Quantify the amount of PARP1 and PARP2 in the chromatin fraction using Western blotting. An increased amount of PARP in the chromatin fraction in the presence of the inhibitor indicates PARP trapping.
By employing these experimental approaches, researchers can rigorously validate the selectivity of PARP inhibitors for PARP1 versus PARP2, providing crucial data to guide the development of more effective and less toxic cancer therapeutics.
A Comparative Guide to PARP and ADP-Ribosyltransferase Inhibitors in Ovarian Cancer Research: Olaparib vs. ADPRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Olaparib, a clinically approved PARP inhibitor, and ADPRT-IN-1, a research-grade ADP-ribosyltransferase inhibitor, in the context of ovarian cancer. While Olaparib has a well-defined role and extensive supporting data in ovarian cancer treatment, publicly available information on the specific application and efficacy of this compound in this cancer type is limited. This guide, therefore, focuses on presenting the known characteristics of both compounds, clarifying the distinction between their target enzyme classes, and providing detailed experimental protocols for the evaluation of such inhibitors in ovarian cancer cell lines.
Inhibitor Profiles: Olaparib and this compound
A summary of the key characteristics of Olaparib and this compound is presented below. It is important to note the distinction between their targets: Olaparib specifically inhibits Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical for DNA single-strand break repair. In contrast, this compound is described as an inhibitor of ADP-ribosyltransferase, a broader enzyme class. The specific ADP-ribosyltransferase subtype targeted by this compound and its functional implications in ovarian cancer have not been extensively characterized in publicly available literature.
| Feature | Olaparib | This compound |
| Target | Poly(ADP-ribose) Polymerase (PARP1 and PARP2) | ADP-ribosyltransferase |
| Mechanism of Action | Inhibits PARP enzymatic activity and traps PARP-DNA complexes, leading to the accumulation of double-strand DNA breaks. Induces synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA1/2 mutations). | Inhibits the activity of ADP-ribosyltransferase. |
| IC50 | PARP1: 5 nM, PARP2: 1 nM | ADP-ribosyltransferase: 20 µM |
| Clinical Status | Approved for the treatment of ovarian cancer. | For research use only. |
| Relevance to Ovarian Cancer | Extensively studied and clinically used, particularly effective in patients with BRCA mutations. | No specific data on efficacy or mechanism in ovarian cancer cells is currently available in the public domain. |
Mechanism of Action: The PARP Inhibition Pathway
Olaparib's efficacy in ovarian cancer, especially in tumors with BRCA1 or BRCA2 mutations, is a prime example of synthetic lethality. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited by Olaparib, these single-strand breaks persist and, during DNA replication, are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, this repair mechanism is compromised. The accumulation of unrepaired double-strand breaks triggers cell cycle arrest and apoptosis, leading to cancer cell death.
Caption: Signaling pathway of PARP inhibition by Olaparib leading to synthetic lethality.
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key experiments to assess the efficacy of PARP inhibitors or other DNA damage response inhibitors in ovarian cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., Olaparib or this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor at the desired concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Assay (γH2AX Foci Formation)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow ovarian cancer cells on coverslips in a multi-well plate and treat with the inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a DNA damage response inhibitor in ovarian cancer cells.
Caption: A typical workflow for evaluating a DNA damage response inhibitor in ovarian cancer cells.
Conclusion
Olaparib is a well-established PARP inhibitor with a clear mechanism of action and proven clinical efficacy in ovarian cancer, particularly in the context of HRR deficiency. This compound, on the other hand, is a research compound with a broader described activity as an ADP-ribosyltransferase inhibitor. Due to the lack of specific studies on this compound in ovarian cancer cells, a direct comparative performance analysis is not possible at this time. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into the efficacy of novel inhibitors like this compound and compare them against established drugs such as Olaparib. Future studies are warranted to elucidate the specific targets of this compound and its potential therapeutic relevance in ovarian cancer.
A Comparative Analysis of PARP Trapping Efficiency: Talazoparib vs. ADPRT-IN-1
A critical evaluation for researchers and drug development professionals in oncology.
The trapping of Poly(ADP-ribose) polymerase (PARP) enzymes on DNA is a key mechanism of action for a class of anticancer agents known as PARP inhibitors. This process converts the PARP enzyme into a cytotoxic DNA lesion, which can lead to synthetic lethality in cancer cells with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their therapeutic potency. This guide provides a comparative analysis of the PARP trapping efficiency of Talazoparib (B560058), a well-established and potent PARP inhibitor, and ADPRT-IN-1, a compound for which public data on PARP trapping is not currently available.
Executive Summary
Extensive research has demonstrated that Talazoparib is one of the most potent PARP trapping agents among clinically approved inhibitors.[1][2] In stark contrast, there is a notable lack of publicly available data on the PARP trapping efficiency of this compound. The primary focus of existing research on this compound (also referred to as Parp1-IN-6 in some literature) has been on its dual inhibitory activity against tubulin and the catalytic function of PARP1.[1] Consequently, a direct quantitative comparison of the PARP trapping efficiency between Talazoparib and this compound is not feasible at this time.
This guide will therefore provide a comprehensive overview of the well-documented PARP trapping efficiency of Talazoparib, supported by experimental data and detailed methodologies. This information will serve as a valuable reference for researchers and provide a framework for the future evaluation of the PARP trapping capabilities of novel compounds such as this compound.
Quantitative Comparison of PARP Trapping Efficiency
The following table summarizes the key quantitative findings on the PARP trapping efficiency of Talazoparib from various studies. A lower EC50 value indicates a higher potency in trapping PARP enzymes.
| Inhibitor | Relative PARP Trapping Potency | Notes |
| Talazoparib | Very High (>100-fold more potent than Olaparib) | Consistently ranked as one of the most potent PARP trapping inhibitors.[1][3][4] |
| This compound | Data not publicly available | Research has focused on its catalytic inhibition (IC50 = 0.48 µM for PARP1).[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of PARP trapping and how it is measured, the following diagrams illustrate the key biological processes and experimental workflows.
Experimental Protocols
Several robust methods are employed to quantify the PARP trapping efficiency of inhibitors. The two most common methods are chromatin fractionation followed by immunoblotting and fluorescence polarization-based assays.
Protocol 1: Cellular PARP Trapping by Chromatin Fractionation and Western Blot
This cell-based assay measures the amount of PARP1 that is tightly bound to chromatin, which is indicative of PARP trapping.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PARP inhibitor (e.g., Talazoparib) and a vehicle control (e.g., DMSO) for a specified duration. A DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) can be used to induce single-strand breaks.[5]
-
Subcellular Fractionation: Harvest the cells and perform subcellular protein fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.[5] This is typically achieved through a series of lysis buffers and centrifugation steps.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a standard protein assay (e.g., BCA assay) to ensure equal loading for western blot analysis.
-
Western Blot Analysis:
-
Separate the proteins from the chromatin-bound fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for PARP1.
-
To ensure equal loading of the chromatin fraction, the membrane should also be probed with a primary antibody against a histone protein (e.g., Histone H3).[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
-
Data Analysis: Quantify the band intensities for PARP1 and the loading control (Histone H3) using densitometry software. An increase in the PARP1 signal normalized to the loading control in the inhibitor-treated samples compared to the control indicates PARP trapping.[2]
Protocol 2: Biochemical PARP1 Trapping Assay using Fluorescence Polarization (FP)
This in vitro assay quantitatively measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA oligonucleotide.[6][7]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PARP inhibitor. Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break to their optimal working concentrations in an appropriate assay buffer.[6]
-
Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the PARP1 enzyme, the fluorescent DNA probe, and the PARP inhibitor at various concentrations.[6]
-
Incubation: Incubate the plate to allow for the binding of PARP1 to the DNA and the interaction with the inhibitor.[6]
-
Reaction Initiation: Initiate the PARP1 enzymatic activity by adding NAD+ to the wells. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA probe.[7]
-
Data Acquisition: Measure the fluorescence polarization (FP) using a plate reader.
-
Data Analysis: A potent PARP trapping agent will prevent the dissociation of PARP1 from the DNA, thus maintaining a high FP signal.[1][8] The trapping efficiency is determined by the concentration of the inhibitor required to prevent the decrease in fluorescence polarization (EC50).
Conclusion
Talazoparib is a well-characterized and highly potent PARP trapping agent, a property that is strongly linked to its clinical efficacy.[1] The experimental protocols for assessing PARP trapping are well-established and provide robust quantitative data. While this compound has been identified as a PARP1 catalytic inhibitor, its PARP trapping efficiency remains to be determined. Future studies employing the methodologies described in this guide will be crucial to fully characterize the mechanism of action of this compound and to understand its potential as a therapeutic agent. For researchers in the field, understanding the distinction between catalytic inhibition and PARP trapping is paramount for the development of next-generation PARP inhibitors with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of PARP Inhibitors on Cell Viability: A Focus on Niraparib
A comparative guide for researchers, scientists, and drug development professionals on the cellular effects of PARP inhibitors, with a detailed examination of Niraparib. This document summarizes available data on cell viability, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Disclaimer: Initial searches for a direct head-to-head study of a compound designated "ADPRT-IN-1" against Niraparib did not yield any publicly available data for a substance with that specific name. The term "ADPRT" is a historical synonym for Poly(ADP-ribose) Polymerase (PARP), the molecular target of Niraparib. It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly documented compound. Consequently, this guide provides a comprehensive overview of Niraparib's effects on cell viability based on existing literature, presented in a comparative format to serve as a valuable resource for researchers in the field of PARP inhibition.
Introduction to PARP Inhibition and Niraparib
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. Their mechanism of action is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[3]
Niraparib is a potent and selective oral inhibitor of PARP-1 and PARP-2.[4][5] It has demonstrated significant clinical activity in various cancers, including ovarian and breast cancers.[5][6] Niraparib's primary mechanisms of action include the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which leads to an accumulation of DNA damage and subsequent cancer cell death.[6][7]
Quantitative Data on Niraparib's Effect on Cell Viability
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Niraparib in various cancer cell lines as reported in the literature. These values highlight Niraparib's potent anti-proliferative effects, particularly in cell lines with deficiencies in DNA repair pathways (e.g., BRCA mutations).
| Cell Line | Cancer Type | BRCA Status | Niraparib IC50 (µM) | Reference |
| HeLa (BRCA1-deficient) | Cervical Cancer | BRCA1 silenced | 0.034 | [4] |
| HeLa (BRCA1-wt) | Cervical Cancer | Wild-Type | >0.85 | [4] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 0.056 | [4] |
| UWB1.289 + BRCA1 | Ovarian Cancer | BRCA1 restored | >1 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell viability assay used and the incubation time.
Experimental Protocols
The following is a generalized protocol for a common cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which is frequently used to determine the cytotoxic effects of compounds like Niraparib. This assay measures ATP levels, an indicator of metabolically active, viable cells.
Objective: To determine the effect of Niraparib on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
Niraparib stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 3,000 to 5,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Niraparib in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Niraparib dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest Niraparib concentration) and untreated controls (medium only).
-
Incubate the plate for a specified period (e.g., 48 to 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
Plot the normalized cell viability against the logarithm of the Niraparib concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors like Niraparib intervene.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
Validating the "Synthetic Lethality" Mechanism of PARP Inhibitors with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on validating their mechanism of action using CRISPR-Cas9 gene-editing technology. As the user's original query for "ADPRT-IN-1" did not yield a specific molecule, this guide will focus on the well-characterized and clinically relevant class of ARTD/PARP inhibitors, using Olaparib and Talazoparib as primary examples.
The central mechanism of PARP inhibitors relies on the concept of "synthetic lethality." In cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated DNA single-strand break repair leads to the accumulation of double-strand breaks during replication.[1][2] This overwhelming DNA damage results in cell death.[1][2] In contrast, healthy cells with functional homologous recombination can tolerate PARP inhibition.
CRISPR-Cas9 has emerged as a powerful tool to validate this mechanism by precisely knocking out the gene encoding the drug's target—in this case, PARP1. By comparing the cytotoxic effects of PARP inhibitors on wild-type cells versus their isogenic PARP1 knockout counterparts, researchers can definitively attribute the drug's efficacy to its on-target activity.
Comparative Efficacy of PARP Inhibitors in Wild-Type vs. PARP1 Knockout Cells
The following table summarizes the quantitative data on the cytotoxicity of various PARP inhibitors in a wild-type human cell line (HAP1) and its corresponding PARP1 knockout (KO) derivative, generated using CRISPR-Cas9. A higher IC50 value in the knockout cell line indicates that the absence of the PARP1 protein confers resistance to the inhibitor, thereby validating that PARP1 is the primary target of the drug's cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Fold Change (KO/WT) | Reference |
| Talazoparib | HAP1 Wild-Type | 0.001 | 4 | [3] |
| HAP1 PARP1 KO | 0.004 | [3] | ||
| Olaparib | HAP1 Wild-Type | 0.02 | >25 | [3] |
| HAP1 PARP1 KO | >0.5 | [3] | ||
| Rucaparib | HAP1 Wild-Type | 0.03 | >16.7 | [3] |
| HAP1 PARP1 KO | >0.5 | [3] |
Visualizing the PARP1 Signaling Pathway and CRISPR-Cas9 Validation Workflow
To illustrate the underlying biological processes and experimental logic, the following diagrams were generated using Graphviz.
Caption: PARP1 signaling in DNA damage response and the mechanism of PARP inhibitors.
Caption: Experimental workflow for validating a drug's mechanism of action using CRISPR-Cas9.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating the mechanism of action of a PARP inhibitor using CRISPR-Cas9.
Generation of a PARP1 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps to create a stable PARP1 knockout cell line from a parental wild-type cell line.
a. gRNA Design and Vector Construction:
-
Design two to four single guide RNAs (sgRNAs) targeting an early exon of the PARP1 gene using a publicly available design tool (e.g., CHOPCHOP, Synthego).
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
Synthesize and clone the selected sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease gene and a selection marker (e.g., puromycin (B1679871) resistance).
b. Transfection:
-
Culture the parental wild-type cells to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
c. Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
After 3-5 days of selection, the surviving cells are harvested.
-
Perform serial dilution in 96-well plates to isolate single cells.
-
Culture the single-cell clones until visible colonies form (approximately 2-3 weeks).
d. Validation of Knockout:
-
Expand the individual clones and harvest genomic DNA and protein lysates.
-
Genomic DNA Analysis: Amplify the targeted region of the PARP1 gene by PCR and sequence the product (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Analysis: Perform a Western blot on the protein lysates using an antibody specific for PARP1 to confirm the absence of the protein in the knockout clones compared to the wild-type parental cells.
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term cytotoxic effects of a drug.[4]
a. Cell Seeding:
-
Harvest and count both the wild-type and validated PARP1 knockout cells.
-
Seed a low number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
b. Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor (e.g., Olaparib) in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest drug concentration used.
-
Replace the medium in the wells with the drug-containing medium.
c. Incubation and Colony Formation:
-
Incubate the plates for 10-14 days, allowing sufficient time for single cells to form colonies (defined as a cluster of at least 50 cells).
-
Monitor the plates and change the medium as needed.
d. Staining and Quantification:
-
After the incubation period, remove the medium and wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
e. Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of colony formation) for both the wild-type and PARP1 knockout cell lines.
By following these protocols, researchers can generate robust data to validate the on-target mechanism of action of PARP inhibitors and objectively compare their efficacy in a genetically defined context.
References
- 1. researchgate.net [researchgate.net]
- 2. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP inhibition causes premature loss of cohesion in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PARP Inhibitors in BRCA-Mutated Breast Cancer Cell Lines: A Guide for Researchers
A detailed analysis of the in vitro potency of leading PARP inhibitors—Olaparib, Talazoparib, Rucaparib, and Niraparib—in breast cancer cell lines harboring BRCA1 and BRCA2 mutations, providing essential data and experimental context for drug development and translational research professionals.
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in the targeted therapy of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. This guide provides a comparative overview of the efficacy of four prominent PARP inhibitors, using the hypothetical "ADPRT-IN-1" as a placeholder for a novel PARP1 inhibitor. The analysis focuses on their cytotoxic effects in well-characterized BRCA-mutated breast cancer cell lines.
Mechanism of Action: Synthetic Lethality in BRCA-Mutated Cancers
The therapeutic efficacy of PARP inhibitors in the context of BRCA mutations is rooted in the principle of synthetic lethality. BRCA1 and BRCA2 are critical proteins in the high-fidelity repair of DNA double-strand breaks (DSBs) through the HRR pathway. In cells with pathogenic BRCA1 or BRCA2 mutations, this repair mechanism is compromised.
PARP enzymes, primarily PARP1, are essential for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse replication forks and generate DSBs. In normal cells, these DSBs can be efficiently repaired by the intact HRR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1]
Figure 1: Signaling pathway of PARP inhibition in BRCA-mutated cancer cells.
Comparative In Vitro Efficacy of PARP Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in inhibiting a specific biological process, such as cell growth. The following table summarizes the IC50 values of Olaparib, Talazoparib, Rucaparib, and Niraparib in various BRCA-mutated breast cancer cell lines, as reported in scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure and the specific cell viability assay used.
| Cell Line | BRCA Mutation | PARP Inhibitor | IC50 (µM) |
| MDA-MB-436 | BRCA1 5396 insC | Olaparib | 4.7[2] |
| Talazoparib | 0.13[2] | ||
| Rucaparib | 2.3[2] | ||
| Niraparib | 3.2[2] | ||
| HCC1937 | BRCA1 5382 insC | Olaparib | ~96[2] |
| Talazoparib | 10[2] | ||
| Rucaparib | 13[2] | ||
| Niraparib | 11[2] | ||
| SUM149PT | BRCA1 185delAG | Olaparib | - |
| Talazoparib | - | ||
| Rucaparib | - | ||
| Niraparib | - |
Experimental Protocols
The determination of IC50 values for PARP inhibitors is typically performed using cell viability assays. These assays measure the proportion of viable cells in response to varying concentrations of the inhibitor. Below are detailed methodologies for two commonly used assays.
Cell Viability Assay (General Workflow)
Figure 2: General experimental workflow for determining IC50 values.
1. MTS Assay
The MTS assay is a colorimetric method that measures the metabolic activity of cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000 to 7,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., 0.001 to 200 µM) for a period of 72 to 168 hours.
-
Reagent Addition: After the treatment period, 20 µL of MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The absorbance values are normalized to the untreated control, and IC50 values are calculated from the resulting dose-response curves.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded and treated with the PARP inhibitors in 96-well plates.
-
Reagent Addition: After the incubation period, the plate and its contents are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a luminometer.
-
Analysis: The luminescent signals are used to generate dose-response curves and calculate IC50 values.
Logical Comparison of PARP Inhibitors
The selection of a PARP inhibitor for further development or clinical application depends on a multifactorial assessment of its characteristics.
Figure 3: Logical relationship for comparing PARP inhibitors.
References
Benchmarking Novel PARP Inhibitors: A Comparative Guide for Drug Development Professionals
A Comprehensive Analysis of Clinically Approved PARP Inhibitors and a Framework for Evaluating Novel Compounds such as ADPRT-IN-1
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the leading clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib (B560058). It is designed to serve as a crucial resource for researchers, scientists, and drug development professionals involved in the discovery and evaluation of new PARP inhibitors.
While this guide focuses on established drugs, it also provides a framework for the evaluation of new chemical entities like this compound. Currently, publicly available preclinical data on this compound, an ADP-ribosyltransferase inhibitor with a reported IC50 of 20 μM, is insufficient for a direct and comprehensive comparison. However, the methodologies and comparative data presented herein offer a clear roadmap for the preclinical characterization of such novel compounds.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
PARP inhibitors primarily function by blocking the catalytic activity of PARP enzymes, particularly PARP1 and PARP2, which play a critical role in the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, SSBs accumulate and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs).[2] In cancer cells with a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and cell death.[1]
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[3][4] This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, proving to be a more potent mechanism of cell killing than catalytic inhibition alone.[4][5] The trapping efficiency varies significantly among different inhibitors and is a critical determinant of their antitumor potency.[3][6]
Comparative Analysis of Clinically Approved PARP Inhibitors
The following tables summarize the key performance indicators for the four leading FDA-approved PARP inhibitors. This data provides a baseline for the evaluation of new inhibitors.
Table 1: In Vitro Potency of Clinically Approved PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1 - 5 | 1 - 2 |
| Niraparib | 3.8 | 2.1 |
| Rucaparib | ~0.5 - 1 | ~0.2 - 0.3 |
| Talazoparib | 0.57 | ~0.2 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% in cell-free assays. Data compiled from multiple sources.[7][8][9][10][11]
Table 2: PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency |
| Olaparib | Moderate |
| Niraparib | Moderate to High |
| Rucaparib | Moderate |
| Talazoparib | High |
PARP trapping potency is a measure of the inhibitor's ability to stabilize the PARP-DNA complex. The ranking is based on a synthesis of preclinical studies.[3][12][13][14]
Cytotoxicity in Cancer Cell Lines:
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and the process of inhibitor evaluation, the following diagrams are provided.
PARP1 Signaling in DNA Repair and Inhibition
Benchmarking Workflow for Novel PARP Inhibitors
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols.
PARP Enzyme Activity Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1 and PARP2.
-
Principle: A common method is a colorimetric or chemiluminescent ELISA-based assay.[19] Histone proteins are coated on a microplate. Recombinant PARP1 or PARP2 enzyme is added along with the test inhibitor at various concentrations and biotinylated NAD+.[19] The PARP enzyme incorporates biotinylated ADP-ribose onto the histones. The amount of incorporated biotin (B1667282) is then detected using streptavidin-HRP and a substrate, producing a measurable signal.
-
Procedure Outline:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP inhibitor at a range of concentrations.
-
Add recombinant PARP1 or PARP2 enzyme.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for PARylation.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add HRP substrate and measure the absorbance or luminescence.
-
-
Data Analysis: The signal is inversely proportional to the inhibitor's activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
PARP Trapping Assay
This assay measures the inhibitor's ability to stabilize the PARP-DNA complex.
-
Principle: A fluorescence polarization (FP) assay is a common method.[20][21][22] It uses a fluorescently labeled DNA oligonucleotide that, when unbound, tumbles rapidly in solution, resulting in low FP. When PARP binds to the DNA, the larger complex tumbles more slowly, leading to high FP. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP to decrease. A potent trapping agent will prevent this dissociation, thus maintaining a high FP signal.[22][23]
-
Procedure Outline:
-
In a multi-well plate, add the fluorescently labeled DNA probe.
-
Add recombinant PARP1 or PARP2 enzyme and the test inhibitor at various concentrations.
-
Incubate to allow for binding.
-
Measure the initial FP (high state).
-
Add NAD+ to initiate auto-PARylation.
-
Incubate and measure the final FP.
-
-
Data Analysis: The trapping efficiency is determined by the inhibitor's ability to prevent the NAD+-induced decrease in FP. The EC50 for trapping can be calculated by plotting the FP signal against the inhibitor concentration. A cell-based alternative involves chromatin fractionation followed by Western blotting for PARP1 to quantify the amount of PARP trapped on the chromatin.[20][24]
Cell Viability/Cytotoxicity Assay
These assays determine the effect of the PARP inhibitor on the proliferation and survival of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo assay are commonly used. The MTT assay measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The CellTiter-Glo assay quantifies ATP, which is an indicator of metabolically active cells.
-
Procedure Outline (MTT Assay):
-
Seed cancer cells (e.g., BRCA-mutant and wild-type) in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated by plotting cell viability against inhibitor concentration.
Conclusion
The benchmarking of a novel PARP inhibitor such as this compound requires a systematic evaluation of its enzymatic inhibitory activity, its PARP trapping potential, and its cytotoxic effects on relevant cancer cell lines. This guide provides a comprehensive overview of the performance of clinically approved PARP inhibitors, which serve as the current gold standard. By employing the detailed experimental protocols and following the proposed workflow, researchers can effectively characterize new chemical entities and make informed decisions regarding their potential for further development as next-generation cancer therapeutics. The ultimate goal is to identify inhibitors with improved efficacy and safety profiles, thereby expanding the therapeutic options for patients with cancers susceptible to PARP inhibition.
References
- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. google.com [google.com]
- 24. benchchem.com [benchchem.com]
A Comparative Analysis of the Off-Target Kinase Inhibition Profiles of PARP Inhibitors
A detailed examination of the selectivity of rucaparib (B1680265) in comparison to other PARP inhibitors, providing essential data for researchers in drug discovery and chemical biology.
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs. While their primary mechanism of action is the inhibition of PARP enzymes, leading to synthetic lethality in cancer cells with deficient DNA repair pathways, the off-target effects of these molecules are of increasing interest to the scientific community. Understanding the kinase inhibition profile of these drugs is crucial for predicting potential side effects, identifying opportunities for drug repurposing, and designing more selective next-generation inhibitors.
This guide provides a comparative study of the off-target kinase inhibition profile of rucaparib, a clinically approved PARP inhibitor, against other well-established PARP inhibitors, olaparib (B1684210) and veliparib (B1684213). The data presented herein is compiled from in vitro kinase assays and cellular target engagement studies.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of rucaparib, olaparib, and veliparib against a panel of kinases. The data reveals distinct selectivity profiles among these three inhibitors. Rucaparib exhibits inhibitory activity against several kinases in the micromolar and submicromolar range, while olaparib is notably more selective, showing no significant inhibition of the tested kinases. Veliparib displays a modest off-target profile, inhibiting a smaller subset of kinases compared to rucaparib.
| Kinase Target | Rucaparib IC50 (µM) | Olaparib IC50 (µM) | Veliparib IC50 (µM) |
| PIM1 | 1.2[1][2][3] | >100[1][2][3] | 17[1][2][3] |
| PIM2 | 7.7[1][2][3] | >100[1][2][3] | >100 |
| PRKD2 | 9.7[1][2][3] | >100[1][2][3] | >100 |
| DYRK1A | 1.4[1][2][3] | >100[1][2][3] | >100 |
| CDK1 | 1.4[1][2][3] | >100[1][2][3] | >100 |
| CDK9 | 2.7[1][2][3] | >100[1][2][3] | 8.2[1][2][3] |
| HIPK2 | 4.4[1][2][3] | >100[1][2][3] | >100 |
| CK2 | 7.8[1][2][3] | >100[1][2][3] | >100 |
| ALK | 18[1][2][3] | >100[1][2][3] | >100 |
| CDK16 | 0.381[4] | Not Reported | Not Reported |
| PIM3 | Submicromolar[4][5][6] | Not Reported | Not Reported |
| DYRK1B | Submicromolar[4] | Not Reported | Not Reported |
Experimental Protocols
The data presented in this guide were generated using established in vitro and cellular assay methodologies. Below are detailed protocols representative of the techniques employed in the cited studies.
In Vitro Kinase Inhibition Assay (Radiometric - HotSpot™)
This assay quantifies the catalytic activity of a kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, its corresponding substrate, and any necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[7]
-
Compound Addition: The test compounds (e.g., rucaparib, olaparib, veliparib) are serially diluted and added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).[8]
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a P81 phosphocellulose filter paper followed by washing.[9] The radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a test compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
-
Cell Preparation: Mammalian cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are harvested and resuspended in an appropriate assay medium.
-
Compound and Tracer Addition: A fixed concentration of the fluorescent tracer and varying concentrations of the test compound are added to the cells in a multi-well plate.
-
Equilibration: The cells are incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: The NanoBRET™ signal is initiated by adding the Nano-Glo® substrate. The BRET signal (emission at ~610 nm) and the NanoLuc® luminescence (emission at ~460 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. The intracellular affinity (IC50) is determined by plotting the BRET ratio against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the potential biological implications of the off-target kinase inhibition by rucaparib, the following diagrams illustrate the signaling pathways of some of the key identified kinases and a general workflow for kinase inhibition assays.
Conclusion
The comparative analysis of the off-target kinase inhibition profiles of rucaparib, olaparib, and veliparib highlights significant differences in their selectivity. Rucaparib demonstrates a broader range of off-target kinase interactions compared to the highly selective olaparib and the moderately selective veliparib.[1][2][3] This polypharmacology of rucaparib may contribute to both its therapeutic efficacy and its side-effect profile. The inhibition of kinases such as PIM1, DYRK1A, and various CDKs could have implications in cellular processes beyond DNA repair, including cell cycle regulation, proliferation, and apoptosis.[1][2][3][4][5][6] Researchers and clinicians should consider these off-target profiles when designing experiments, interpreting clinical data, and selecting the most appropriate PARP inhibitor for a specific application. Further investigation into the clinical relevance of these off-target kinase inhibitions is warranted to fully understand the therapeutic window of each of these important anti-cancer agents.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Validating Biomarkers for Predicting Sensitivity to PARP Inhibitors: A Comparative Guide
Disclaimer: As of the last update, specific public domain data for "ADPRT-IN-1" was not available. This guide has been generated using representative data from well-established Poly (ADP-ribose) polymerase (PARP) inhibitors to serve as a comprehensive template. Researchers are advised to substitute the placeholder data with specific findings for this compound as they become available.
This guide provides a comparative analysis of biomarkers for predicting sensitivity to PARP inhibitors, offering supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair. In cancer therapy, PARP inhibitors have shown significant efficacy through a mechanism known as synthetic lethality. In cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR) repair, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death. The most well-established biomarkers for sensitivity to PARP inhibitors are mutations in the BRCA1 and BRCA2 genes, which are key components of the HR pathway.[1][2]
Key Biomarkers for PARP Inhibitor Sensitivity
Several biomarkers are utilized to predict the efficacy of PARP inhibitors. These range from genetic mutations to broader assessments of genomic instability.
-
BRCA1/2 Mutations: Germline and somatic mutations in BRCA1 and BRCA2 are the most well-characterized predictive biomarkers for sensitivity to PARP inhibitors.[1]
-
Homologous Recombination Deficiency (HRD): This is a broader measure of a tumor's inability to repair DNA double-strand breaks via the HR pathway. HRD can be caused by mutations in genes other than BRCA1/2. Assays for HRD often measure genomic instability.
-
Genomic Instability Score (GIS): Some diagnostic tests provide a score based on the level of genomic instability in a tumor, which can be indicative of HRD and predict response to PARP inhibitors.[3]
-
Other Gene Mutations: Mutations in other genes involved in the HR pathway, such as ATM, PALB2, and RAD51, are also being investigated as potential biomarkers.
Comparative Efficacy of PARP Inhibitors by Biomarker Status
The following table summarizes the efficacy of several approved PARP inhibitors in clinical trials, stratified by biomarker status. This data is intended to be representative and should be replaced with specific data for this compound.
| PARP Inhibitor | Cancer Type | Biomarker | Clinical Trial (Representative) | Efficacy Metric (e.g., Hazard Ratio for PFS) |
| Olaparib | Ovarian Cancer | BRCA mutation | SOLO-1 | 0.30 |
| Ovarian Cancer | HRD-positive (including BRCAmut) | PAOLA-1 | 0.43 | |
| Niraparib | Ovarian Cancer | BRCA mutation | PRIMA | 0.40 |
| Ovarian Cancer | HRD-positive (excluding BRCAmut) | PRIMA | 0.50 | |
| Rucaparib | Ovarian Cancer | BRCA mutation | ARIEL3 | 0.26 |
| Ovarian Cancer | HRD-positive (including BRCAmut) | ARIEL3 | 0.32 |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of biomarkers. Below are protocols for key experiments.
1. BRCA1/2 Mutation Analysis by Next-Generation Sequencing (NGS)
-
Objective: To identify germline or somatic mutations in BRCA1 and BRCA2 genes.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue or a blood sample.
-
Library Preparation: Fragment the DNA and ligate adapters for sequencing.
-
Target Enrichment: Use a capture-based method to enrich for the coding regions of BRCA1 and BRCA2.
-
Sequencing: Perform deep sequencing on an NGS platform.
-
Data Analysis: Align reads to the human reference genome and call variants (single nucleotide variants, insertions, and deletions).
-
Variant Annotation and Classification: Annotate variants and classify them as pathogenic, likely pathogenic, variant of unknown significance, likely benign, or benign according to established guidelines.
-
2. Homologous Recombination Deficiency (HRD) Assay
-
Objective: To assess the level of genomic instability as a surrogate for HRD.
-
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from tumor tissue.
-
Genomic Profiling: Perform whole-genome sequencing or SNP array analysis.
-
Genomic Scar Analysis: Calculate a genomic instability score based on three metrics:
-
Loss of Heterozygosity (LOH): The number of regions with loss of one parental allele.
-
Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.
-
-
HRD Status Determination: A combined score above a validated threshold indicates HRD-positive status.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of a PARP inhibitor on cancer cell lines with known biomarker status.
-
Methodology:
-
Cell Culture: Culture cancer cell lines with and without specific biomarkers (e.g., BRCA1 knockout vs. wild-type).
-
Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to determine sensitivity.
-
Visualizing Pathways and Workflows
PARP Signaling in DNA Repair
The following diagram illustrates the central role of PARP in the DNA damage response and the principle of synthetic lethality in HR-deficient cells.
Caption: PARP signaling in DNA repair and synthetic lethality.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical workflow for validating a predictive biomarker for a new PARP inhibitor.
Caption: A typical workflow for biomarker validation.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for ADPRT-IN-1
Immediate Safety and Logistical Information for Researchers
This document provides crucial safety protocols and disposal procedures for ADPRT-IN-1, an ADP-ribosyltransferase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing laboratory and environmental risks.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located in public databases. The following guidance is based on the general properties of ADP-ribosyltransferase inhibitors (also known as PARP inhibitors) and established laboratory safety practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a thorough risk assessment before handling this compound.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding its physical and chemical properties are not available. The table below summarizes the typical information that would be found in an SDS for a chemical of this class.
| Property | General Information for ADP-Ribosyltransferase Inhibitors |
| Physical State | Typically a solid powder. |
| Solubility | Often soluble in organic solvents like DMSO. |
| Stability | Generally stable under recommended storage conditions. |
| Hazard Class | Varies, but should be handled as a potentially hazardous compound. |
| Toxicity Data | Specific LD50/LC50 data is unavailable. Assume toxicity and handle with care. |
| Exposure Limits | No established Occupational Exposure Limits (OELs). Minimize exposure. |
Proper Disposal Procedures
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Designate a specific, clearly labeled waste container for solid this compound waste (e.g., contaminated gloves, weigh boats, pipette tips).
-
A separate, labeled container should be used for liquid waste containing this compound (e.g., solutions in organic solvents).
-
-
Container Labeling:
-
All waste containers must be labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Potentially Toxic," "Chemical Waste"), and the date.
-
Follow your institution's specific labeling requirements.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols: Safe Handling of ADP-Ribosyltransferase Inhibitors
The following is a general protocol for the safe handling of potent chemical inhibitors like this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a fit-tested respirator (e.g., N95 or higher) should be used within a fume hood.[1]
2. Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
3. Weighing and Reconstitution:
-
Weighing: Use a disposable weigh boat or creased weighing paper. Tare the balance with the empty vessel before adding the compound.
-
Reconstitution: Add the solvent slowly and carefully to the solid compound to avoid splashing. Cap the vial securely and vortex or sonicate as needed to fully dissolve the compound.
4. Spill and Emergency Procedures:
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your EHS department.[2]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Mandatory Visualization: PARP-1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of Poly (ADP-ribose) Polymerase 1 (PARP-1), a key ADP-ribosyltransferase, in the cellular response to DNA damage. This compound is designed to inhibit this process.
References
Navigating the Unknown: A Safety Protocol for Handling ADPRT-IN-1
Absence of a specific Safety Data Sheet (SDS) for the novel compound ADPRT-IN-1 necessitates a cautious approach, treating it as a substance with unknown toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following operational and disposal plans are based on established best practices for handling new chemical entities in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[1][2]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, reducing the risk of spreading the compound. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, safeguarding the eyes and mucous membranes. |
| Body Protection | A disposable, fluid-resistant laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosol generation. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key stages of handling this compound, from receipt to disposal.
Experimental Protocol: Handling with Caution
-
Preparation: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to control potential airborne particles.
-
Weighing: Use an analytical balance within the fume hood. Tare a pre-labeled container before adding the compound to minimize handling.
-
Solubilization: Add solvent to the container slowly to avoid splashing. Ensure the container is securely capped and vortexed or sonicated until the compound is fully dissolved.
-
Experimental Use: When adding the compound to cell cultures or animal models, use appropriate containment procedures to prevent aerosols and splashes.
-
Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant. All disposable materials used in the process should be treated as hazardous waste.
Disposal Plan: Managing and Mitigating Risk
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.[3][4][5]
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (unused solutions, cell culture media) | Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. |
All waste must be disposed of through the institution's hazardous waste management program.[6]
Emergency Procedures: Preparedness for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Continuous risk assessment and adherence to institutional safety guidelines are paramount when working with novel chemical compounds.[7][8][9]
References
- 1. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acs.org [acs.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. vumc.org [vumc.org]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. acs.org [acs.org]
- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
